4-iodo-1H-pyrrole-2-carbaldehyde
Description
Properties
IUPAC Name |
4-iodo-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4INO/c6-4-1-5(3-8)7-2-4/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYJSULNKPFTAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405419 | |
| Record name | 4-iodo-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33515-62-7 | |
| Record name | 4-iodo-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Iodo-1H-pyrrole-2-carbaldehyde: A Technical Guide to its Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-iodo-1H-pyrrole-2-carbaldehyde, a halogenated pyrrole derivative with significant potential in synthetic chemistry and drug discovery. This document details its synthesis, physicochemical properties, and explores its putative roles as an inhibitor of key bacterial enzymes, enoyl-ACP reductase and DNA gyrase B.
Core Concepts and Properties
This compound is a solid, five-membered heterocyclic compound distinguished by an iodine atom at the 4-position and a formyl group at the 2-position of the pyrrole ring.[1] Its molecular formula is C₅H₄INO, and it has a molecular weight of approximately 221 g/mol .[2] This compound is noted for its utility as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, where the iodine atom serves as a versatile handle for the introduction of various organic moieties.[3] In the solid state, it forms centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonding.[3]
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 33515-62-7 | [1] |
| Molecular Formula | C₅H₄INO | [2] |
| Molecular Weight | 220.996 g/mol | [1] |
| Melting Point | 117-118 °C | [2] |
| Boiling Point | 319.3 ± 27.0 °C | [1] |
| Flash Point | 146.9 ± 23.7 °C | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [1] |
| Storage | Refrigerator |
Synthesis of this compound
Postulated Experimental Protocol:
Step 1: Synthesis of 1H-pyrrole-2-carbaldehyde (Vilsmeier-Haack Reaction)
-
In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser, place dimethylformamide (DMF).[4]
-
Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature between 10-20 °C.[4]
-
After the addition is complete, remove the ice bath and stir the mixture for approximately 15 minutes.[4]
-
Re-cool the mixture and add ethylene dichloride.[4]
-
Slowly add a solution of freshly distilled pyrrole in ethylene dichloride to the cooled mixture over one hour.[4]
-
After the addition, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.[4]
-
Cool the mixture and cautiously add a solution of sodium acetate trihydrate in water.[4]
-
Reflux the mixture again for 15 minutes with vigorous stirring.[4]
-
After cooling, perform a liquid-liquid extraction with ether.[4]
-
Wash the combined organic layers with a saturated aqueous sodium carbonate solution and dry over an anhydrous salt.[4]
-
Remove the solvent under reduced pressure to obtain the crude 1H-pyrrole-2-carbaldehyde, which can be purified by recrystallization from petroleum ether.[4]
Step 2: Iodination of 1H-pyrrole-2-carbaldehyde
-
Dissolve 1H-pyrrole-2-carbaldehyde in a suitable solvent such as carbon tetrachloride or acetic acid.
-
Cool the solution in an ice bath.
-
Add a solution of an iodinating agent, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., HIO₃ or H₂O₂), dropwise to the cooled solution. The direct iodination of pyrrole derivatives often proceeds readily due to the electron-rich nature of the pyrrole ring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Spectral Properties
Detailed spectral data for this compound are not widely published. However, the expected spectral characteristics can be inferred from the data available for the parent compound, 1H-pyrrole-2-carbaldehyde, and the known effects of iodine substitution.
1H NMR Spectroscopy
The 1H NMR spectrum of 1H-pyrrole-2-carbaldehyde in acetone-d₆ shows signals for the aldehyde proton (~9.57 ppm), the NH proton (~11.41 ppm), and the pyrrole ring protons at approximately 7.24 ppm, 7.03 ppm, and 6.31 ppm.[5] For this compound, the proton at the 4-position would be absent. The signals for the remaining pyrrole protons at the 3- and 5-positions would likely experience a downfield shift due to the electron-withdrawing effect of the iodine atom.
13C NMR Spectroscopy
The 13C NMR spectrum of pyrrole shows signals at approximately 118 ppm and 108 ppm. In this compound, the carbon bearing the iodine atom would exhibit a significant upfield shift due to the heavy atom effect. The other carbon signals would be influenced by the electron-withdrawing nature of both the formyl and iodo substituents.
Infrared (IR) Spectroscopy
The IR spectrum of 1H-pyrrole-2-carbaldehyde shows characteristic peaks for the N-H stretching vibration, the C=O stretching of the aldehyde, and C-H and C-N stretching vibrations of the pyrrole ring.[6] For the 4-iodo derivative, the fundamental vibrational frequencies would be expected to shift due to the increased mass of the molecule and the electronic effects of the iodine substituent.
Mass Spectrometry
The mass spectrum of 1H-pyrrole-2-carbaldehyde shows a molecular ion peak corresponding to its molecular weight.[7] The mass spectrum of this compound would be expected to show a prominent molecular ion peak at m/z 221. A characteristic isotopic pattern for iodine would also be observed. Fragmentation would likely involve the loss of the iodine atom, the formyl group, and fragmentation of the pyrrole ring.
Potential Applications in Drug Development
Halogenated pyrrole derivatives are of significant interest in medicinal chemistry due to their potential to interact with various biological targets. Research suggests that pyrrole-based compounds may act as inhibitors of two crucial bacterial enzymes: enoyl-acyl carrier protein (ACP) reductase (InhA) and DNA gyrase B (GyrB).[8][9]
Inhibition of Enoyl-ACP Reductase
Enoyl-ACP reductase is a key enzyme in the fatty acid biosynthesis II (FAS-II) pathway of many bacteria, including Mycobacterium tuberculosis.[8] Inhibition of this enzyme disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Pyrrole-based compounds have been identified as potential inhibitors of this enzyme, often interacting with the active site and the NADH cofactor.[8] The presence of a halogen, such as iodine, on the pyrrole ring can enhance binding affinity and inhibitory activity.
References
- 1. This compound | CAS#:33515-62-7 | Chemsrc [chemsrc.com]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR [m.chemicalbook.com]
- 6. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 7. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 8. Design, synthesis, molecular docking and 3D-QSAR studies of potent inhibitors of enoyl-acyl carrier protein reductase as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 4-iodo-1H-pyrrole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-iodo-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. While a complete, publicly available dataset of its spectroscopic data is not readily accessible, this document compiles predicted data based on the analysis of its parent compound, pyrrole-2-carbaldehyde, and established principles of spectroscopic interpretation. Furthermore, a detailed, plausible experimental protocol for its synthesis is presented, derived from well-established methodologies for the functionalization of pyrrole rings. The role of this and similar halogenated pyrroles as versatile intermediates in the synthesis of more complex molecular architectures is also discussed and visually represented. This guide is intended to serve as a valuable resource for researchers utilizing this compound in their synthetic endeavors.
Physicochemical Properties
This compound is a solid at room temperature.[1][2] It is a substituted pyrrole, a class of five-membered aromatic heterocyclic organic compounds. The presence of the iodo-substituent makes it a valuable precursor for cross-coupling reactions.[3]
| Property | Value | Source |
| Molecular Formula | C₅H₄INO | [4][5] |
| Molecular Weight | 220.996 g/mol | [4] |
| CAS Number | 33515-62-7 | [4] |
| Melting Point | 117-118 °C | [4] |
| Boiling Point (Predicted) | 319.3 ± 27.0 °C | [4] |
| Density (Predicted) | 2.177 ± 0.06 g/cm³ | [4] |
| Physical Form | Solid | [1][2] |
Predicted Spectroscopic Data
Due to the lack of publicly available spectra for this compound, the following data is predicted based on the known spectra of pyrrole-2-carbaldehyde and the expected influence of the iodine substituent.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyrrole ring, and one signal for the aldehyde proton. The iodine atom at the 4-position will influence the chemical shifts of the neighboring protons, primarily through its electron-withdrawing inductive effect and anisotropic effects.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~9.5 | Singlet | Aldehyde H | Typical chemical shift for an aldehyde proton on an electron-deficient aromatic ring. |
| ~7.2-7.4 | Doublet | H5 | Expected to be downfield due to the anisotropic effect of the aldehyde and deshielding from the iodine. |
| ~7.0-7.2 | Doublet | H3 | Expected to be in a similar region to H5, coupled to it. |
| ~12.0 | Broad Singlet | NH | The N-H proton of pyrroles is typically broad and downfield. |
Solvent: CDCl₃ or DMSO-d₆
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum should display five distinct signals for the five carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~180 | C=O | Characteristic chemical shift for an aldehyde carbonyl carbon. |
| ~140 | C2 | The carbon bearing the aldehyde group will be significantly downfield. |
| ~135 | C5 | The carbon adjacent to the nitrogen and deshielded by iodine. |
| ~125 | C3 | The carbon adjacent to the aldehyde-bearing carbon. |
| ~80 | C4 | The carbon bearing the iodine atom is expected to be significantly shielded due to the "heavy atom effect". |
Solvent: CDCl₃ or DMSO-d₆
Predicted Infrared (IR) Spectrum
The IR spectrum will be characterized by the stretching frequencies of the N-H, C-H, C=O, and C-I bonds.
| Predicted Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3300 | N-H stretch | Strong, broad |
| ~3100 | Aromatic C-H stretch | Medium |
| ~2850, ~2750 | Aldehyde C-H stretch (Fermi doublet) | Medium to weak |
| ~1670 | C=O stretch (carbonyl) | Strong |
| ~1500-1400 | C=C and C-N ring stretching | Medium to strong |
| ~500-600 | C-I stretch | Medium |
Predicted Mass Spectrum
The mass spectrum (electron ionization) is expected to show a prominent molecular ion peak.
| m/z | Interpretation |
| 221 | Molecular ion [M]⁺ |
| 127 | Iodine atom [I]⁺ |
| 94 | Loss of iodine [M-I]⁺ |
| 66 | Loss of iodine and CO [M-I-CO]⁺ |
Predicted UV-Vis Spectrum
Pyrrole and its derivatives typically exhibit strong absorption in the UV region. The introduction of an aldehyde group and an iodine atom is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyrrole.
| Predicted λmax (nm) | Transition |
| ~250-270 | π → π |
| ~280-300 | n → π |
Solvent: Ethanol or Methanol
Proposed Experimental Protocols
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is via the Vilsmeier-Haack formylation of 3-iodopyrrole. This reaction is a widely used method for the formylation of electron-rich aromatic compounds.
Reaction Scheme:
Step-by-Step Protocol:
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction with 3-Iodopyrrole: Dissolve 3-iodopyrrole (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic. This should be done carefully as the quenching is exothermic and involves gas evolution.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Spectroscopic Analysis Protocol
-
NMR Spectroscopy: Prepare a ~5-10 mg/mL solution of the purified product in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with an electron ionization (EI) source to obtain the mass-to-charge ratio of the molecular ion and fragment ions.
-
UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) and record the absorption spectrum using a UV-Vis spectrophotometer over a range of 200-800 nm.
Applications in Synthesis
Halogenated pyrroles, such as this compound, are valuable intermediates in organic synthesis, particularly in the construction of more complex heterocyclic systems that are often scaffolds for biologically active molecules. The iodine substituent serves as a versatile handle for various cross-coupling reactions.
Role in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This reaction allows for the formation of a carbon-carbon bond between the pyrrole ring and a variety of aryl or vinyl boronic acids or esters. This is a powerful tool for the synthesis of complex molecules with potential applications in drug discovery.
Caption: Suzuki-Miyaura coupling of this compound.
General Synthetic Utility
The aldehyde group at the 2-position provides another reactive site for a multitude of chemical transformations, further enhancing the synthetic utility of this building block.
Caption: Synthetic transformations of this compound.
Conclusion
This compound is a highly functionalized and versatile building block for organic synthesis. While detailed spectroscopic data is not widely published, its spectral characteristics can be reliably predicted. The synthetic routes to this compound are straightforward, relying on established methodologies. Its true value lies in its capacity to serve as a scaffold for the creation of more complex molecules through transformations of both the iodo and aldehyde functionalities, making it a compound of significant interest to the research and drug development communities.
References
Crystal Structure Analysis of 4-iodo-1H-pyrrole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 4-iodo-1H-pyrrole-2-carbaldehyde, a halogenated pyrrole derivative of interest as a building block in medicinal chemistry, particularly for Suzuki–Miyaura coupling reactions.[1][2] This document summarizes the key crystallographic data, details the experimental protocols for its synthesis and structural determination, and presents a logical workflow for its analysis.
Crystallographic Data Summary
The crystal structure of this compound reveals a planar molecular geometry. In the solid state, molecules form centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonding.[1][2] The key crystallographic and structural parameters are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₅H₄INO |
| Formula Weight | 221.00 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 3.869(1) Å |
| b | 13.334(3) Å |
| c | 13.167(3) Å |
| α | 90° |
| β | 95.60(2)° |
| γ | 90° |
| Volume | 676.8(3) ų |
| Z | 4 |
| Calculated Density | 2.170 Mg/m³ |
| Absorption Coefficient | 4.881 mm⁻¹ |
| F(000) | 408 |
| Refinement Details | |
| Final R indices [I>2σ(I)] | R1 = 0.0361, wR2 = 0.0869 |
| R indices (all data) | R1 = 0.0465, wR2 = 0.0913 |
| Goodness-of-fit on F² | 1.096 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length |
| I1—C4 | 2.051(4) |
| O1—C6 | 1.218(5) |
| N1—C5 | 1.357(5) |
| N1—C2 | 1.364(5) |
| C2—C3 | 1.359(6) |
| C3—C4 | 1.401(6) |
| C4—C5 | 1.360(6) |
| C2—C6 | 1.444(6) |
Table 3: Hydrogen Bond Geometry (Å, °)
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
| N1—H1···O1ⁱ | 0.86 | 2.03 | 2.861(5) | 163 |
| Symmetry code: (i) −x+1, −y+1, −z+1 |
Experimental Protocols
The synthesis and crystallization of this compound, followed by its structural analysis, involved a multi-step process.
Synthesis and Crystallization
The synthesis of the title compound was achieved through the iodination of pyrrole-2-carbaldehyde.[2] A mixture of this compound and 5-iodo-1H-pyrrole-2-carbaldehyde was initially produced and subsequently separated.[2]
Purification and Crystallization:
-
The crude product mixture was dissolved in dimethyl sulfoxide (DMSO).[2]
-
Chromatographic separation was performed on a C18 flash column using a stepwise gradient elution from 20% methanol in water to 100% methanol.[2]
-
A 9:1 mixture of 4-iodo- and 5-iodo-1H-pyrrole-2-carbaldehyde was obtained from the 70% methanol/30% water elution.[2]
-
Pure crystals of this compound suitable for X-ray diffraction were obtained by fractional crystallization from a dichloromethane/hexanes solution.[2]
X-ray Crystallography
The determination of the crystal structure was carried out using single-crystal X-ray diffraction.
Data Collection and Refinement:
-
A suitable single crystal was mounted on a diffractometer.
-
X-ray diffraction data were collected at a temperature of 293(2) K using Mo Kα radiation (λ = 0.71073 Å).
-
The structure was solved by direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms were refined anisotropically.
-
The pyrrole N-H hydrogen atom was located in a difference Fourier map and refined with a distance restraint, while the C-H hydrogen atoms were placed in calculated positions and refined using a riding model.[2]
Workflow and Structural Visualization
The overall process from synthesis to structural elucidation is depicted in the following workflow diagram.
Caption: Workflow from synthesis to crystal structure determination.
The crystal packing is characterized by the formation of centrosymmetric dimers, a common motif for 2-acylpyrroles.[1] This dimerization is facilitated by N—H⋯O hydrogen bonds between the pyrrole nitrogen and the carbaldehyde oxygen of an adjacent molecule.
Caption: Dimerization via N-H···O hydrogen bonds.
References
Reactivity of the Aldehyde Group in 4-iodo-1H-pyrrole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in the heterocyclic building block, 4-iodo-1H-pyrrole-2-carbaldehyde. This compound is of significant interest in medicinal chemistry and materials science due to its dual functionality: a reactive aldehyde group amenable to a wide range of transformations and an iodo-substituted aromatic ring poised for cross-coupling reactions. This document collates and presents key reactivity data, detailed experimental protocols for crucial transformations, and visual diagrams of reaction pathways to serve as a practical resource for researchers in the field. The chemoselectivity of reactions, particularly the ability to transform the aldehyde while preserving the synthetically valuable C-I bond, is a central focus.
Introduction
This compound is a versatile synthetic intermediate that combines the functionalities of an electron-deficient pyrrole ring, a reactive aldehyde, and an iodine substituent. The aldehyde group at the C2 position is susceptible to a variety of nucleophilic additions and other classical aldehyde transformations. Concurrently, the iodine atom at the C4 position serves as a handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1]
Understanding the reactivity and chemoselectivity of the aldehyde group is paramount for its strategic use in multi-step syntheses. This guide focuses specifically on transformations of the carbaldehyde moiety, providing a foundation for its incorporation into complex molecular architectures.
General Reactivity Overview
The aldehyde group in this compound exhibits typical electrophilic character, readily undergoing attack by nucleophiles. Its reactivity is influenced by the electron-withdrawing nature of the pyrrole ring and the iodo substituent. The primary reaction pathways for the aldehyde group include reduction to an alcohol, oxidation to a carboxylic acid, olefination reactions (e.g., Wittig), and condensation reactions with active methylene compounds (e.g., Knoevenagel). A critical consideration in all transformations is the preservation of the C-I bond for subsequent elaboration.
Caption: Major reaction pathways of the aldehyde group.
Key Transformations and Experimental Data
This section details specific transformations of the aldehyde group of this compound, supported by experimental protocols and quantitative data where available in the literature.
Reduction to Primary Alcohol
The most documented transformation of the aldehyde is its reduction to the corresponding primary alcohol, (4-iodo-1H-pyrrol-2-yl)methanol. This reaction is typically achieved with high chemoselectivity using mild hydride reagents, which do not affect the C-I bond.
Table 1: Reduction of this compound
| Reagent(s) | Solvent(s) | Temperature | Reaction Time | Product | Notes | Reference |
| Sodium Borohydride (NaBH₄) | Ethanol (EtOH) | 0 °C to RT | 1.5 hours | (4-Iodo-1H-pyrrol-2-yl)methanol | Acetic acid used for quench. | [2] |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH) | 0 °C to RT | 1 hour | (1-(2-Hydroxyethyl)-4-iodopyrrol-2-yl)methanol | Aldehyde on N-substituted pyrrole reduced. Workup with pH adjustment. | [3] |
-
Setup: A reaction vessel is charged with a solution of 2-(2-Formyl-4-iodo-pyrrol-1-yl)ethyl 4-methylbenzenesulfonate (5.01 mmol) in ethanol (25 mL).
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Reagent Addition: Sodium borohydride (95 mg, 2.50 mmol) is added portion-wise to the cooled solution.
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.
-
Quenching: The reaction is quenched by the addition of acetic acid.
-
Work-up: The mixture is concentrated in vacuo. The resulting residue is partitioned between water and dichloromethane. The organic layer is collected, dried over sodium sulfate, and concentrated to yield the product.
Caption: Workflow for the reduction of the aldehyde.
Oxidation to Carboxylic Acid
While specific examples for the oxidation of this compound are not detailed in the reviewed literature, the transformation to 3-Bromo-1H-pyrrole-2-carboxylic acid from its corresponding aldehyde suggests that standard oxidizing agents can be employed. Care must be taken to select conditions that do not lead to degradation of the pyrrole ring or unwanted reactions at the iodo-position.
Table 2: Potential Oxidation Methods (Hypothetical based on Analogs)
| Reagent(s) | Solvent(s) | General Conditions | Product | Potential Issues |
| Potassium Permanganate (KMnO₄) | Acetone/Water | Basic, followed by acidification | 4-Iodo-1H-pyrrole-2-carboxylic acid | Ring degradation, over-oxidation |
| Pinnick Oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene) | t-BuOH/Water | Room Temperature | 4-Iodo-1H-pyrrole-2-carboxylic acid | High chemoselectivity, mild conditions. |
Olefination and Condensation Reactions
The aldehyde group is an excellent electrophile for C-C bond-forming reactions such as the Wittig olefination and Knoevenagel condensation. These reactions allow for the extension of the carbon skeleton at the C2 position, introducing valuable alkene functionalities. Although no specific protocols for this compound were found, general procedures are widely applicable.
The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) would convert the aldehyde into an alkene. The choice of the ylide (stabilized or non-stabilized) would determine the stereoselectivity (E/Z) of the resulting double bond.
Condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base (e.g., piperidine, triethylamine) would yield electron-deficient alkenes, which are versatile Michael acceptors.
Caption: Decision path for C-C double bond formation.
Reductive Amination
Reductive amination provides a direct route to synthesize primary, secondary, or tertiary amines from the aldehyde. The process involves the initial formation of an imine or enamine intermediate by reaction with an amine, followed by in-situ reduction. This is a powerful tool for introducing nitrogen-containing side chains.
Table 3: Potential Reductive Amination Protocols (General)
| Amine Source | Reducing Agent | Solvent(s) | General Conditions | Product Type |
| Primary Amine | Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM) or Dichloroethane (DCE) | Room Temperature, often with catalytic acetic acid | Secondary Amine |
| Secondary Amine | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Mildly acidic pH (6-7) | Tertiary Amine |
Chemoselectivity Considerations
A key advantage of this compound is the orthogonal reactivity of its two main functional groups.
-
Aldehyde vs. Iodo Group: Mild nucleophilic additions, reductions with borohydrides, and base-catalyzed condensations at the aldehyde group can typically be performed without affecting the C-I bond. This allows for elaboration of the C2-substituent first.
-
Iodo Group vs. Aldehyde: Conversely, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) at the C-I bond can be conducted while preserving the aldehyde, provided that the reaction conditions (base, nucleophile) are compatible. The aldehyde remains available for subsequent transformations after the core scaffold has been modified.
Conclusion
The aldehyde group of this compound is a robust and versatile functional handle. Its reactivity mirrors that of typical aromatic aldehydes, with a high propensity for nucleophilic addition and condensation reactions. The well-documented, chemoselective reduction to the primary alcohol highlights its utility in synthetic sequences. While specific literature examples for other transformations like oxidation, Wittig, and Knoevenagel reactions on this exact substrate are sparse, established methodologies for analogous systems can be confidently applied. The ability to selectively manipulate the aldehyde while preserving the iodo group for subsequent cross-coupling makes this compound a valuable and strategic building block for the synthesis of complex, biologically active molecules and functional materials.
References
An In-depth Technical Guide to the NMR Spectral Characteristics of 4-iodo-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectral properties of 4-iodo-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of experimentally-derived public data, this guide combines predicted NMR chemical shifts with established principles of pyrrole spectroscopy to offer a comprehensive resource for the identification and characterization of this compound.
Predicted NMR Chemical Shift Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were generated using advanced computational algorithms and are presented as a guide for spectral interpretation. The predictions are based on the fundamental principles of NMR spectroscopy and take into account the electronic effects of the iodo and formyl substituents on the pyrrole ring. It is important to note that experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |
| H-1 (N-H) | 9.5 - 11.0 | Broad Singlet |
| H-3 | 7.1 - 7.3 | Doublet |
| H-5 | 7.4 - 7.6 | Doublet |
| Aldehyde (CHO) | 9.6 - 9.8 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (ppm) |
| C-2 | 130 - 135 |
| C-3 | 125 - 130 |
| C-4 | 75 - 80 |
| C-5 | 128 - 133 |
| Aldehyde (CHO) | 178 - 183 |
Structural Representation and Numbering
The following diagram illustrates the chemical structure of this compound with the standard numbering convention used for assigning NMR signals.
Caption: Structure of this compound.
Experimental Protocols
The synthesis of this compound is most commonly achieved via the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2]
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a generalized procedure based on established methods for the synthesis of pyrrole-2-carbaldehydes.[1][2][3]
Materials:
-
Pyrrole
-
Iodine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Iodination of Pyrrole: Pyrrole is first iodinated to form 4-iodopyrrole. This can be achieved using various iodinating agents, with a common method involving the reaction of pyrrole with iodine in the presence of a base or an oxidizing agent.
-
Formation of the Vilsmeier Reagent: In a separate flask, phosphorus oxychloride is added dropwise to ice-cold N,N-dimethylformamide (DMF) with stirring. The mixture is stirred for a short period to allow for the formation of the Vilsmeier reagent (chloromethylenedimethylammonium chloride).
-
Formylation: The solution of 4-iodopyrrole in a suitable solvent such as dichloromethane (DCM) is then added dropwise to the pre-formed Vilsmeier reagent at low temperature. The reaction mixture is then typically warmed to room temperature or gently heated to drive the reaction to completion.
-
Work-up: The reaction is quenched by the addition of an aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
NMR Data Acquisition
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of this compound. The choice of solvent can influence the chemical shifts, particularly for the N-H proton.[4][5]
Instrumentation and Materials:
-
NMR spectrometer (e.g., 300 or 400 MHz)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean and dry NMR tube.
-
Add a small amount of TMS (0.03% v/v) as an internal reference (δ = 0.00 ppm).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment
-
Spectral Width: 0-12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Spectral Width: 0-200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the synthesis of the target compound to its structural confirmation using NMR spectroscopy.
Caption: Synthesis and Characterization Workflow. Caption: Synthesis and Characterization Workflow.
References
Physical and chemical properties of iodinated pyrroles
An In-depth Technical Guide to the Physical and Chemical Properties of Iodinated Pyrroles
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of iodinated pyrroles. Pyrrole, a five-membered aromatic heterocycle, is a foundational scaffold in numerous natural products and synthetic pharmaceuticals.[1][2] The introduction of iodine atoms to the pyrrole ring significantly modifies its electronic properties, reactivity, and biological activity, making iodinated pyrroles valuable intermediates in medicinal chemistry and drug development.[3] This document details their synthesis, physical characteristics, spectroscopic signatures, and chemical reactivity, supported by experimental protocols and structured data for ease of reference.
Physical and Spectroscopic Properties
The physical state and spectroscopic characteristics of iodinated pyrroles are fundamental for their identification, purification, and analysis. Properties such as melting point and spectroscopic data are highly dependent on the position and number of iodine substituents, as well as other groups on the pyrrole ring.
General Physical Properties
The introduction of iodine, a heavy halogen, generally increases the melting point and density of the parent pyrrole. While simple iodinated pyrroles may be liquids or low-melting solids, more complex or poly-iodinated derivatives are typically crystalline solids.[4][5] For instance, 2,3,4,5-tetraiodo-1H-pyrrole, also known as Iodol, is a solid.[6]
| Property | Description | Citation |
| Appearance | Colorless to yellowish or brown solids/liquids. Compounds can darken upon exposure to air and light. | [7] |
| Melting Point | Varies widely based on substitution. Generally increases with the number of iodine atoms. (See Table 2 for examples). | [4][5] |
| Solubility | Generally soluble in common organic solvents like dichloromethane, diethyl ether, and THF. Poorly soluble in water. | [8][9] |
| Acidity (pKa) | The N-H proton of pyrrole is moderately acidic, with a pKa of approximately 17.5. This allows for deprotonation with strong bases. | [7] |
| Basicity (pKb) | Pyrrole is a very weak base (pKa of the conjugate acid is -3.8) due to the delocalization of the nitrogen lone pair into the aromatic system. | [7][10] |
Spectroscopic Data Summary
Spectroscopic analysis is critical for structure elucidation. The following table summarizes typical spectroscopic data for representative iodinated pyrrole derivatives, compiled from various synthetic reports.
| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | IR (cm⁻¹) | UV-Vis (λ_max, nm) | Citation(s) |
| Pyrrole | 6.68 (H2, H5), 6.22 (H3, H4) in CDCl₃ | Not specified | 3396 (N-H stretch) | 203, 250, 287 | [7][11] |
| (±)-cis-1,4-Diphenyl-3-(1H-pyrrol-1-yl)azetidin-2-one | 5.43, 5.74, 5.87 (pyrrole), 6.47 (pyrrole), 7.14–7.42 (aromatic) | 62.12, 68.43, 109.08, 117.90, 120.44, 125.05, 126.77, 128.60, 129.59, 132.67, 137.84, 162.03 | 3247, 2913, 1759, 1516, 1450, 1291, 1115, 712 | Not specified | [5] |
| 1-(2-Aminopyridyl)-2,5-dimethylpyrrole | 2.12 (6H, s), 5.90 (2H, s), 7.29 (2H, d, m), 7.82 (1H, m), 8.60 (1H, m) | Not specified | Not specified | Not specified | [8] |
| 2,3,4,5-tetraiodo-1H-pyrrole (Iodol) | IUPAC Name: 2,3,4,5-tetraiodo-1H-pyrrole | Formula: C₄HI₄N | Not specified | Not specified | [6] |
Note: Spectroscopic values are highly sensitive to the solvent used and the specific substitution pattern on the pyrrole ring.
Chemical Properties and Reactivity
The chemical behavior of iodinated pyrroles is governed by the electron-rich nature of the pyrrole ring and the properties of the carbon-iodine bond.
Synthesis of Iodinated Pyrroles
Iodinated pyrroles can be synthesized either by direct iodination of a pre-formed pyrrole ring or by constructing the ring from iodine-containing precursors.
-
Direct Iodination: Pyrrole undergoes electrophilic substitution readily. Direct iodination can be achieved using reagents like iodine monochloride (ICl) or molecular iodine (I₂) in the presence of an oxidizing agent or a Lewis acid.[12] The reaction conditions can be tuned to control the degree and position of iodination.
-
Iodine-Catalyzed Paal-Knorr Synthesis: A common and efficient method for synthesizing substituted pyrroles is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. Molecular iodine has been shown to be an effective catalyst for this reaction, often proceeding under mild, solvent-free, or microwave-assisted conditions.[8][13][14]
Reactivity of the Iodinated Pyrrole Ring
-
Electrophilic Substitution: The iodine atom is a deactivating substituent but directs incoming electrophiles to the ortho and para positions (relative to the iodine). However, the overall high reactivity of the pyrrole ring means that further substitution is often facile.
-
N-Alkylation/Acylation: The pyrrole nitrogen can be deprotonated by a strong base to form a pyrrolide anion, which is nucleophilic.[7] This anion can then react with electrophiles like alkyl halides or acyl chlorides to yield N-substituted pyrroles.
-
Cross-Coupling Reactions: The C-I bond in iodinated pyrroles is a key functional handle for modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the straightforward introduction of aryl, alkyl, and alkynyl groups, making iodinated pyrroles highly valuable building blocks in the synthesis of complex molecules and potential drug candidates.
Experimental Protocols
Detailed methodologies are crucial for reproducibility in scientific research. The following are representative protocols for the synthesis and characterization of pyrrole derivatives.
Protocol for Iodine-Catalyzed Synthesis of N-Substituted Pyrroles
This protocol is adapted from a modified Paal-Knorr synthesis using molecular iodine as a catalyst.[8]
Materials:
-
Primary amine (1.0 mmol)
-
Hexane-2,5-dione (1.2 mmol)
-
Molecular Iodine (I₂) (0.1 mmol, 10 mol%)
-
Tetrahydrofuran (THF) (5 mL)
-
Dichloromethane (DCM)
-
5% Sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary amine (1.0 mmol) and hexane-2,5-dione (1.2 mmol) in THF (5 mL) at room temperature, add iodine (0.1 mmol).
-
Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add dichloromethane (20 mL) to the reaction mixture.
-
Transfer the mixture to a separatory funnel and wash successively with 5% Na₂S₂O₃ solution (2 mL), saturated NaHCO₃ solution (2 mL), and brine (2 mL).[8] The thiosulfate wash quenches any remaining iodine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product as necessary, typically via column chromatography on silica gel.
Protocol for Characterization
Melting Point Determination:
-
Melting points can be measured using a manual or automated melting point apparatus, such as a Fisher Scientific Mel-Temp apparatus.[4][5][13] The sample is placed in a capillary tube and heated slowly, with the range from the first liquid drop to complete melting being recorded.
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent like CDCl₃, with tetramethylsilane (TMS) as an internal standard.[5][8]
-
FT-IR Spectroscopy: Infrared spectra are registered on an FTIR spectrophotometer. Solid samples are often prepared as KBr discs.[4][5]
-
Elemental Analysis: Carbon, Hydrogen, and Nitrogen (CHN) analyses are conducted using an elemental analyzer to confirm the empirical formula of the synthesized compound.[4][13]
Visualization of Workflows and Reactions
Diagrams created using Graphviz provide clear visual representations of experimental processes and chemical transformations.
Caption: Workflow for the synthesis and purification of iodinated pyrroles.
Caption: Reaction scheme for the Paal-Knorr synthesis of pyrroles.
Role in Drug Development and Medicinal Chemistry
The pyrrole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous blockbuster drugs like Atorvastatin (Lipitor) and Sunitinib (Sutent).[10] Iodinated pyrroles serve as critical intermediates in the synthesis of these complex molecules and as pharmacophores in their own right.
-
Modulation of Biological Activity: The introduction of iodine can significantly alter a molecule's size, lipophilicity, and electronic distribution. These changes can enhance binding affinity to biological targets, such as enzymes or receptors, thereby improving therapeutic efficacy.[3]
-
Metabolic Blocking: Placing a bulky iodine atom at a metabolically susceptible position on the pyrrole ring can block enzymatic degradation, increasing the drug's half-life and bioavailability.
-
Synthetic Handle: As previously mentioned, the C-I bond is ideal for introducing further molecular complexity via cross-coupling reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[3]
-
Bioisosteric Replacement: Iodine can serve as a bioisostere for other groups, helping to fine-tune the pharmacological profile of a lead compound.
-
Antimicrobial and Anticancer Applications: Various studies have explored iodinated pyrrole derivatives for their potential as antimicrobial and anticancer agents.[4][15] For example, certain iodo-dihydro-pyrrol-2-one compounds have demonstrated activity against Staphylococcus aureus and Candida albicans.[15]
Caption: The function of iodinated pyrroles as key starting materials in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Remarkable Iodine-Catalyzed Synthesis of Novel Pyrrole- Bearing N‑Polyaromatic β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Iodol | C4HI4N | CID 66602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrrole - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
Starting materials for 4-iodo-1H-pyrrole-2-carbaldehyde synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 4-iodo-1H-pyrrole-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The primary focus is on a modern and versatile synthetic route, detailing the necessary starting materials, experimental procedures, and expected yields.
Introduction
This compound is a key intermediate in the synthesis of a variety of complex heterocyclic compounds. The presence of the iodo-, formyl-, and N-H functional groups provides multiple reaction sites for further chemical transformations, such as cross-coupling reactions, condensations, and N-substitutions. This versatility makes it a sought-after precursor in the development of novel pharmaceuticals and functional materials.
Synthetic Approach: Tandem Ring-Contraction/Regioselective C–H Iodination
A contemporary and efficient method for the synthesis of 4-iodopyrrole-2-carbaldehydes involves a tandem ring-contraction and regioselective C-H iodination of pyridinium salts. This approach offers a direct route to the desired product from readily available starting materials.[1]
Starting Materials
The primary starting materials for this synthesis are:
-
Pyridinium Salts: These can be prepared from the corresponding pyridines and alkyl halides.
-
Sodium Iodide (NaI): Serves as the iodine source.[1]
-
Sodium Persulfate (Na₂S₂O₈): Acts as the oxidant.[1]
-
Sodium Carbonate (Na₂CO₃): Used as a base.[1]
-
Solvents: Acetonitrile (MeCN) and Water (H₂O).[1]
Experimental Workflow
The overall synthetic strategy is depicted in the workflow diagram below.
References
An In-depth Technical Guide to 4-iodo-1H-pyrrole-2-carbaldehyde: Synthesis, Reactions, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-iodo-1H-pyrrole-2-carbaldehyde, a halogenated heterocyclic compound of significant interest in synthetic chemistry and drug discovery. This document details the physicochemical properties, synthesis, and key applications of this versatile building block, with a particular focus on its role in Suzuki-Miyaura coupling reactions and its potential as an inhibitor of enoyl-acyl carrier protein (ACP) reductase (InhA), a crucial enzyme in Mycobacterium tuberculosis. Detailed experimental protocols and mechanistic insights are provided to facilitate its use in research and development.
Compound Identification and Properties
This compound is a stable, solid organic compound. Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 33515-62-7 | [1] |
| Molecular Formula | C₅H₄INO | |
| Molecular Weight | 220.997 g/mol | |
| Appearance | Solid | |
| Melting Point | 117-118 °C | [1] |
| Boiling Point | 319.3±27.0 °C at 760 mmHg | [1] |
| InChI Key | AEYJSULNKPFTAP-UHFFFAOYSA-N | |
| SMILES | O=Cc1[nH]cc(I)c1 |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically involving the formylation of a pyrrole precursor followed by iodination, or vice-versa. A common synthetic strategy involves the Vilsmeier-Haack reaction for formylation.
Conceptual Synthetic Pathway
A plausible synthetic route involves the initial formylation of pyrrole to yield 1H-pyrrole-2-carbaldehyde, followed by a regioselective iodination at the 4-position.
Caption: General synthetic scheme for this compound.
Experimental Protocol: Iodination of 1H-pyrrole-2-carbaldehyde (Illustrative)
Materials:
-
1H-pyrrole-2-carbaldehyde
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1H-pyrrole-2-carbaldehyde in dichloromethane.
-
Add a solution of sodium bicarbonate in water to the reaction mixture.
-
To the stirred biphasic mixture, add a solution of iodine in dichloromethane dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer with aqueous sodium thiosulfate solution to quench excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Applications in Organic Synthesis: Suzuki-Miyaura Coupling
This compound is a valuable building block for creating more complex molecules, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction forms a new carbon-carbon bond between the iodinated pyrrole and an organoboron compound.[3]
Reaction Scheme
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling (General)
The following is a general procedure for the Suzuki-Miyaura coupling of an aryl halide, which can be adapted for this compound. Microwave-assisted protocols can significantly shorten reaction times.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water, DMF, Toluene)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture at a suitable temperature (e.g., 80-110 °C) or using microwave irradiation (e.g., 150 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 4-aryl-1H-pyrrole-2-carbaldehyde product.
Biological Significance and Drug Development
Pyrrole-containing compounds exhibit a wide range of biological activities. This compound has been identified as a potential pharmacophore for the inhibition of enoyl-acyl carrier protein (ACP) reductase (InhA), a key enzyme in the fatty acid synthesis (FAS-II) pathway of Mycobacterium tuberculosis. Inhibition of this pathway is a validated strategy for the development of new antitubercular drugs.
Mechanism of Action: Inhibition of Enoyl-ACP Reductase (InhA)
The InhA enzyme catalyzes the NADH-dependent reduction of long-chain trans-2-enoyl-ACP, an essential step in mycolic acid biosynthesis, which is a major component of the mycobacterial cell wall. The pyrrole-2-carbaldehyde scaffold can be designed to fit into the active site of InhA, disrupting its catalytic activity and ultimately leading to bacterial cell death.
Caption: Inhibition of the FAS-II pathway by targeting InhA.
Experimental Protocol: InhA Inhibition Assay (Spectrophotometric)
This protocol describes a general method to assess the inhibitory activity of compounds against InhA by monitoring the oxidation of NADH.
Materials:
-
Recombinant M. tuberculosis enoyl-[acyl-carrier-protein] reductase (InhA)
-
NADH
-
trans-2-dodecenoyl-CoA (or other suitable substrate)
-
This compound (or test compound) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl or phosphate buffer at physiological pH)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, NADH solution, and the test compound solution (final DMSO concentration should be low, e.g., <1%).
-
Initiate the reaction by adding the InhA enzyme.
-
Incubate for a short period.
-
Start the reaction by adding the substrate (trans-2-dodecenoyl-CoA).
-
Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a microplate reader.
-
Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
Conclusion
This compound is a highly valuable and versatile molecule for researchers in organic synthesis and medicinal chemistry. Its utility as a precursor in Suzuki-Miyaura coupling allows for the straightforward synthesis of a diverse library of substituted pyrroles. Furthermore, its potential as a scaffold for the development of novel InhA inhibitors highlights its importance in the ongoing search for new antitubercular agents. The information and protocols provided in this guide are intended to support and facilitate further research and application of this promising compound.
References
Stability and Storage of 4-iodo-1H-pyrrole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-iodo-1H-pyrrole-2-carbaldehyde. Due to the limited availability of specific experimental stability data for this compound in publicly accessible literature, this guide combines information from chemical suppliers with established principles of organic chemistry and forced degradation studies to offer best-practice recommendations.
Core Stability Profile and Recommended Storage
This compound is a solid, light-sensitive, and potentially air-sensitive compound. Proper storage is crucial to maintain its purity and integrity over time. The primary recommended storage condition is at low temperatures, in a sealed container, and protected from light and moisture.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or Refrigerator (2-8°C)[1][2][3] | To minimize thermal degradation and slow down potential chemical reactions. |
| Atmosphere | Sealed container, preferably under an inert atmosphere (e.g., Argon, Nitrogen) | To protect from air and moisture, which can lead to oxidation and hydrolysis. |
| Light | Amber vial or stored in the dark | To prevent photodegradation, as many pyrrole derivatives are light-sensitive. |
| Moisture | Store in a dry environment, away from moisture[1][3] | To prevent hydrolysis of the aldehyde group and potential reactions with the pyrrole ring. |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been experimentally elucidated in the reviewed literature, based on the functional groups present (iodo-substituted pyrrole and an aldehyde), the following degradation routes are plausible:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, particularly in the presence of air (oxygen). The pyrrole ring itself can also undergo oxidative degradation, often leading to colored polymeric byproducts. The observation that pyrrole-2-carboxaldehyde darkens on exposure to air suggests this is a likely degradation pathway.
-
Photodegradation: Pyrrole-containing compounds are often sensitive to light. UV or visible light can promote the formation of reactive species, leading to dimerization, polymerization, or cleavage of the pyrrole ring. The carbon-iodine bond may also be susceptible to photolytic cleavage.
-
Hydrolysis: While generally less reactive than esters or amides, the aldehyde group can potentially undergo hydration in the presence of water, although this is typically a reversible process. The stability of the iodo-substituent to hydrolysis under various pH conditions would also be a consideration.
-
Acid/Base Instability: Pyrroles can be unstable in the presence of strong acids, which can lead to polymerization. The stability of the compound across a range of pH values should be considered, especially in solution.
Experimental Protocols: Forced Degradation Studies
To definitively determine the stability of this compound and identify its degradation products, a forced degradation study should be conducted. The following is a generalized protocol based on ICH guidelines, which would need to be optimized for this specific compound.
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials and Methods:
-
Test Substance: this compound
-
Analytical Method: A stability-indicating HPLC method with a suitable detector (e.g., UV-Vis) should be developed and validated to separate the parent compound from any potential degradation products. Mass spectrometry (LC-MS) would be beneficial for the identification of degradants.
-
Stress Conditions:
-
Hydrolytic Stress:
-
Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., purified water) conditions.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Analyze samples at each time point by the stability-indicating HPLC method.
-
-
Oxidative Stress:
-
Prepare a solution of the compound in a suitable solvent and treat it with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate the solution at room temperature or a slightly elevated temperature for a defined period.
-
Analyze samples at various time points.
-
-
Thermal Stress:
-
Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C) for a defined period.
-
Analyze the sample for any degradation.
-
-
Photolytic Stress:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Maintain a dark control sample under the same conditions.
-
Analyze the samples after a defined exposure period.
-
-
Data Presentation:
The results of the forced degradation study should be presented in a clear, tabular format, summarizing the percentage of degradation and the formation of any major degradation products under each stress condition.
Table 2: Example Data Summary from a Forced Degradation Study
| Stress Condition | Duration | Temperature | % Degradation of Parent Compound | Major Degradation Products (Retention Time) |
| 0.1 N HCl | 72 hours | 60°C | ||
| 0.1 N NaOH | 72 hours | 60°C | ||
| Purified Water | 72 hours | 60°C | ||
| 3% H₂O₂ | 24 hours | 25°C | ||
| Dry Heat (Solid) | 7 days | 80°C | ||
| Photolytic (Solid) | 1.2 million lux hours | 25°C | ||
| Photolytic (Solution) | 1.2 million lux hours | 25°C |
Visualizations
The following diagrams illustrate the logical relationships in the stability and handling of this compound.
References
The Untapped Therapeutic Potential of 4-Iodo-1H-pyrrole-2-carbaldehyde: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with significant biological activity. Among the vast array of pyrrole derivatives, 4-iodo-1H-pyrrole-2-carbaldehyde stands out as a promising, yet underexplored, molecule. Its unique combination of a reactive aldehyde group, an iodine substituent, and a pyrrole nucleus suggests a high potential for derivatization and interaction with biological targets. This technical guide consolidates the available, albeit indirect, evidence for the potential biological activities of this compound and its derivatives, focusing on antimicrobial and anticancer applications. We present a comprehensive overview of its role as a versatile synthetic intermediate, the influence of its structural features on bioactivity, and detailed experimental protocols for its potential evaluation. This document aims to serve as a foundational resource for researchers looking to unlock the therapeutic promise of this intriguing heterocyclic compound.
Introduction: The Significance of the Pyrrole Moiety
Heterocyclic compounds are of paramount importance in drug discovery, with a significant number of approved drugs containing at least one heterocyclic ring. The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold found in many natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal building block for molecules designed to interact with biological macromolecules. Pyrrole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[2][3][4]
This compound is a strategically functionalized pyrrole. The aldehyde group at the 2-position serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. The iodine atom at the 4-position is particularly noteworthy. Halogenation, especially iodination, has been shown to significantly enhance the biological activity of various heterocyclic compounds, a phenomenon sometimes referred to as the "iodine effect."[5] This is often attributed to the increased lipophilicity and the ability of iodine to form halogen bonds, which can contribute to stronger binding to target proteins.
While direct studies on the biological activity of this compound are scarce, its structural similarity to other biologically active pyrroles and its potential as a synthetic precursor warrant a thorough investigation of its therapeutic potential. This guide will explore this potential by examining the known activities of related compounds and outlining the experimental pathways for future research.
Potential Biological Activities
Based on the broader class of pyrrole-containing compounds and the influence of its specific substituents, this compound is predicted to have potential in several therapeutic areas.
Antimicrobial Activity
The pyrrole nucleus is a common feature in many antimicrobial agents. The potential of this compound as an antimicrobial agent is supported by several lines of evidence from related compounds.
-
Antibacterial Potential: Studies on pyrrole-ligated 1,3,4-oxadiazoles have demonstrated that iodophenol substituents lead to superior antibacterial activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Acinetobacter baumannii) bacteria.[5] For instance, an iodophenol-containing derivative exhibited a minimum inhibitory concentration (MIC) of less than 2 μg/mL against A. baumannii, a pathogen known for its high resistance to common antibiotics.[6] The presence of the iodine atom in this compound suggests it could be a precursor to potent antibacterial agents. Furthermore, various tetrasubstituted pyrrole derivatives have shown promising activity against Gram-positive bacteria.[7]
-
Antifungal Potential: Pyrrole derivatives have also been investigated for their antifungal properties. The synthesis of novel pyrroles and fused pyrroles has yielded compounds with activity against Candida albicans.[8] While specific data on iodinated pyrrole aldehydes is lacking, the general antifungal activity of the pyrrole class suggests this is a viable area for investigation.
-
Antitubercular Potential: Enoyl-ACP reductase (InhA) is a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis and a validated drug target. Research has shown that pyrrole carbaldehyde can serve as a pharmacophore for enoyl-ACP reductase inhibitors.[9] Molecular docking studies of pyrrole carbaldehyde analogs have indicated strong binding interactions with the active site of this enzyme.[9] This suggests that this compound could be a valuable starting point for the development of novel antitubercular agents.
Anticancer Activity
The anticancer potential of pyrrole derivatives is well-documented, with compounds targeting various mechanisms of cancer cell proliferation and survival.[2][10][11]
-
Cytotoxicity against Cancer Cell Lines: A wide range of heterocyclic compounds, including those with a pyrrole core, have been evaluated for their cytotoxicity against numerous human cancer cell lines.[12] For example, certain pyrrole derivatives have shown dose- and time-dependent cytotoxic activity against colon cancer (LoVo) cells.[13] The structural features of this compound make it a candidate for derivatization to produce compounds with potent cytotoxic effects.
-
Enzyme Inhibition: A common mechanism of action for anticancer drugs is the inhibition of protein kinases, which are crucial for cell signaling pathways that control cell growth and division.[14] Pyrrolo[2,3-d]pyrimidines, which can be synthesized from pyrrole precursors, have been identified as dual inhibitors of Aurora kinase A and EGFR, both of which are implicated in cancer progression.[2] The aldehyde functionality of this compound provides a route to synthesize such fused heterocyclic systems.
-
Induction of Apoptosis: Many effective anticancer agents work by inducing programmed cell death, or apoptosis, in cancer cells. Heterocyclic compounds can trigger apoptosis through both intrinsic and extrinsic signaling pathways.[14] The evaluation of novel pyrrole derivatives for their ability to induce apoptosis is a standard component of anticancer drug screening.
Quantitative Data on Related Compounds
While no direct quantitative data for this compound is available in the reviewed literature, the following tables summarize the activity of structurally related compounds to provide a benchmark for its potential efficacy.
Table 1: Antibacterial Activity of Related Pyrrole Derivatives
| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference |
| Iodophenol-substituted pyrrole-ligated 1,3,4-oxadiazole | Acinetobacter baumannii | < 2 | [5][6] |
| Iodophenol-substituted pyrrole-ligated 1,3,4-oxadiazole | Staphylococcus aureus | 8 | [5] |
| Tetrasubstituted pyrrole derivative (Compound 4) | Staphylococcus aureus | - (30 mm inhibition zone) | [7] |
| Tetrasubstituted pyrrole derivative (Compound 11) | Staphylococcus aureus | - (24 mm inhibition zone) | [7] |
| Pyrrole-benzamide derivative | Mycobacterium tuberculosis H37Rv | 3.12 - 12.5 | [1] |
| Pyrrole-2-carboxylate derivative | Mycobacterium tuberculosis H37Rv | 0.7 | [1] |
Table 2: Anticancer Activity of Related Pyrrole Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Pyrrolo[2,3-d]pyrimidine (Compound 8) | EGFR enzyme | IC50 | 3.76 nM | [2] |
| Pyrrolo[2,3-d]pyrimidine (Compound 8) | Aurora kinase A enzyme | IC50 | 1.99 μM | [2] |
| Pyrrolopyrimidine derivatives | A375 (Melanoma) | IC50 | 8.55 - 23.45 μM | [2] |
| Pyrrole derivative (Compound 9) | HEPG2 (Liver) | IC50 | 3.0 ± 1.6 µM | |
| Pyrrole derivative (Compound 10) | Hepa1-6 (Liver) | IC50 | 3.4 ± 0.4 µM |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological potential of this compound and its derivatives.
Synthesis of Derivatives from this compound
The aldehyde group of this compound is a key functional group for derivatization. One common reaction is the condensation with hydrazides to form hydrazones, which can then be cyclized to form various five-membered heterocycles.
Protocol: Synthesis of a Pyrrole-ligated 1,3,4-Oxadiazole Derivative
-
Step 1: Formation of the N-Benzoylhydrazone Intermediate.
-
Dissolve equimolar amounts of this compound and benzohydrazide in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-benzoylhydrazone.
-
-
Step 2: Oxidative Cyclization to the 1,3,4-Oxadiazole.
-
Dissolve the purified N-benzoylhydrazone in dimethyl sulfoxide (DMSO).
-
Add a stoichiometric amount of iodine (I₂) to the solution.
-
Heat the reaction mixture at 85 °C for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyrrole-ligated 1,3,4-oxadiazole.[5][6]
-
Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Stock Solution: Dissolve the test compound (this compound or its derivative) in DMSO to a high concentration (e.g., 2500 µg/mL).[7]
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in appropriate bacterial or fungal growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[8]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Protocol: Annexin V/Propidium Iodide Assay for Apoptosis
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a defined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: Potential apoptosis signaling pathways targeted by pyrrole derivatives.
Conclusion and Future Directions
This compound represents a molecule of significant untapped potential in the field of drug discovery. While direct biological data is currently limited, the extensive literature on related pyrrole derivatives strongly suggests its promise as a precursor for novel antimicrobial and anticancer agents. The presence of both a reactive aldehyde and an iodine substituent provides a rich chemical space for the generation of diverse molecular libraries with enhanced biological activities.
Future research should focus on the systematic synthesis and screening of derivatives of this compound. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for potent and selective activity. Furthermore, mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by these compounds will be essential for their development as therapeutic agents. The experimental protocols and conceptual framework provided in this guide offer a solid foundation for initiating such research programs, with the ultimate goal of translating the chemical potential of this compound into tangible clinical benefits.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 4-Acetyl-1H-pyrrole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Assembly of Pyrrole-Ligated 1,3,4-Oxadiazoles and Excellent Antibacterial Activity of Iodophenol Substituents | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijrpr.com [ijrpr.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-iodo-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 4-iodo-1H-pyrrole-2-carbaldehyde with various aryl and heteroaryl boronic acids. This reaction is a powerful tool for the synthesis of 4-aryl-1H-pyrrole-2-carbaldehydes, which are valuable intermediates in medicinal chemistry and drug development. The pyrrole scaffold is a common motif in biologically active compounds, and the ability to functionalize it at the 4-position opens up a wide range of synthetic possibilities.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate.[1][2] It is a versatile and widely used method in organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids.[3][4] This protocol focuses on the application of the Suzuki-Miyaura reaction to this compound, a key building block for the synthesis of functionalized pyrrole derivatives. The products of this reaction, 4-aryl-1H-pyrrole-2-carbaldehydes, are important precursors for the synthesis of pharmaceuticals and other biologically active molecules.[3][5]
Reaction Mechanism and Workflow
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst.[1][6][7] The key steps are the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][6][7]
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]), 2-5 mol%)
-
Base (e.g., Potassium carbonate (K₂CO₃), 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 to 5:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, [Pd(dppf)Cl₂] (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 5 mL of a 4:1 mixture). The mixture should be thoroughly degassed by bubbling the inert gas through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-1H-pyrrole-2-carbaldehyde.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of various halogenated pyrroles and other heterocycles with arylboronic acids, which can be extrapolated for this compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | [Pd(dppf)Cl₂] (5) | K₂CO₃ | DME | 80 | 2 | 84 | [8][9] |
| 2 | 4-Bromopyrrole (SEM-protected) | Phenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | - | 85 | [3] |
| 3 | 4-Iodoanisole | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) / Ligand | KF | Dioxane | 110 | - | 78 | [10] |
| 4 | 4,5-Dibromothiophene-2-carboxaldehyde | Phenylboronic acid | Pd(OAc)₂ (5) | K₂CO₃ | Toluene/H₂O | 80 | 1 | 85 | [11] |
| 5 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O (1:1) | 150 (MW) | 0.25 | 95 | [12] |
DME: 1,2-Dimethoxyethane; SEM: 2-(trimethylsilyl)ethoxymethyl; dba: dibenzylideneacetone; MW: Microwave irradiation.
Catalyst System and Activation
The choice of palladium catalyst and ligand is crucial for the success of the Suzuki-Miyaura coupling.[13][14] While various palladium sources can be used, precatalysts like [Pd(dppf)Cl₂] are often preferred due to their air and moisture stability, and their efficient generation of the active Pd(0) species in situ.[9] The activation of the Pd(II) precatalyst to the catalytically active Pd(0) species is a critical step in the catalytic cycle.[1][15] This reduction can be initiated by various species in the reaction mixture, including phosphine ligands, bases, or even the organoboron reagent itself.[1][15]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Troubleshooting and Considerations
-
Low Yields: If the reaction gives a low yield, consider increasing the reaction temperature, changing the base or solvent system, or screening different palladium catalysts and ligands. The purity of the reagents, especially the boronic acid, is also crucial.
-
Dehalogenation: Dehalogenation of the starting material can be a significant side reaction. This can often be minimized by using milder bases, lower reaction temperatures, and ensuring the reaction mixture is thoroughly deoxygenated.
-
Homocoupling: Homocoupling of the boronic acid can occur, especially in the presence of oxygen.[1] Proper degassing of the reaction mixture is essential to minimize this side product.
-
N-Protection: For some pyrrole substrates, protection of the N-H group can improve yields and prevent side reactions.[3] However, for many applications, the reaction can be performed on the unprotected pyrrole.
-
Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times and in some cases improve yields.[12][16]
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is an efficient and versatile method for the synthesis of 4-aryl-1H-pyrrole-2-carbaldehydes. The protocol provided, along with the troubleshooting tips, should serve as a valuable resource for researchers in organic synthesis and drug development. The ability to introduce a wide range of aryl and heteroaryl groups at the 4-position of the pyrrole ring makes this a key transformation for the generation of novel molecular entities with potential biological activity.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium Catalyzed Suzuki and Heck Reactions and Synthesis of Pyrrole Derivatives - Master's thesis - Dissertation [dissertationtopic.net]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Semantic Scholar [semanticscholar.org]
- 15. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Medicinal Chemistry Applications of 4-Iodo-1H-pyrrole-2-carbaldehyde Derivatives
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrrole-based compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities. The pyrrole scaffold is considered a "privileged structure" due to its ability to interact with a variety of biological targets. The introduction of a halogen atom, such as iodine, at the C4 position of the pyrrole ring, specifically in 4-iodo-1H-pyrrole-2-carbaldehyde, offers a versatile handle for further chemical modifications through cross-coupling reactions, making it a valuable building block for the synthesis of diverse compound libraries.[1] This document provides detailed protocols for the synthesis of this compound and summarizes the potential medicinal chemistry applications of its derivatives, supported by quantitative data and mechanistic insights.
Data Presentation
While specific quantitative biological data for derivatives of this compound are not extensively available in the public domain, the following tables present data for structurally related pyrrole derivatives, which serve as a strong indicator for the potential of this compound class as kinase inhibitors and anticancer agents.
Table 1: Kinase Inhibitory Activity of Pyrrole Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 4-Amino-(1H)-pyrazole Derivatives | JAK1 | 3.4 | [2] |
| JAK2 | 2.2 | [2] | |
| JAK3 | 3.5 | [2] | |
| 9H-pyrimido[4,5-b]indole Derivatives | RET | 270 - 370 | [3] |
| Pyrazolyl Benzimidazole Derivatives | Aurora A | 28.9 | [4] |
| Aurora B | 2.2 | [4] | |
| Pyrazole-based CDK Inhibitors | CDK2 | 24 | [4] |
| CDK5 | 23 | [4] |
Table 2: Anticancer Activity of Pyrrole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide | T47D (Breast Cancer) | 2.4 | [5] |
| Alkynylated Pyrrole Derivatives | U251 (Glioblastoma) | 2.29 | |
| A549 (Lung Cancer) | 3.49 | ||
| Pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) | A549 (Lung Cancer) | 19.94 (µg/ml) | [6] |
| HeLa (Cervical Cancer) | 16.73 (µg/ml) | [6] | |
| 3-Aroyl-1-arylpyrrole Derivatives | Medulloblastoma D283 | Nanomolar range | [7][8] |
Experimental Protocols
Synthesis of 1H-Pyrrole-2-carbaldehyde (Precursor)
A common precursor for the synthesis of this compound is 1H-pyrrole-2-carbaldehyde, which can be synthesized via the Vilsmeier-Haack reaction.
Materials:
-
Pyrrole
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ethylene dichloride
-
Sodium acetate trihydrate
-
Petroleum ether
-
Sodium carbonate
-
Anhydrous magnesium sulfate
-
Ice bath, heating mantle, stirrer, dropping funnel, reflux condenser, separatory funnel
Procedure:
-
In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, place 80 g (1.1 moles) of dimethylformamide.
-
Cool the flask in an ice bath and add 169 g (1.1 moles) of phosphorus oxychloride dropwise over 15 minutes, maintaining the internal temperature between 10-20°C.
-
Remove the ice bath and stir the mixture for 15 minutes.
-
Replace the ice bath and add 250 ml of ethylene dichloride.
-
Once the temperature is below 5°C, add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 ml of ethylene dichloride through the dropping funnel over 1 hour.
-
After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.
-
Cool the mixture to 25-30°C and add a solution of 750 g (5.5 moles) of sodium acetate trihydrate in about 1 L of water.
-
Reflux the mixture again for 15 minutes with vigorous stirring.
-
Cool the mixture and transfer it to a separatory funnel. Separate the ethylene dichloride layer.
-
Extract the aqueous phase three times with a total of about 500 ml of ether.
-
Combine the organic extracts and wash them with three 100-ml portions of saturated aqueous sodium carbonate solution.
-
Dry the organic solution over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
The crude product can be purified by dissolving in boiling petroleum ether and cooling to yield pure 1H-pyrrole-2-carbaldehyde.
Synthesis of this compound
The direct iodination of 1H-pyrrole-2-carbaldehyde can be achieved using N-iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoroacetic acid (TFA).[9] This method is effective for the regioselective iodination of electron-rich aromatic compounds.[9]
Materials:
-
1H-Pyrrole-2-carbaldehyde
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Stirring plate, round-bottom flask, standard laboratory glassware
Procedure:
-
Dissolve 1H-pyrrole-2-carbaldehyde (1.0 eq) in acetonitrile.
-
Add N-iodosuccinimide (1.1 eq) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Mandatory Visualization
Below are diagrams illustrating the synthetic workflow and a potential signaling pathway that could be targeted by derivatives of this compound.
Caption: Synthetic workflow for this compound and its derivatives.
Caption: Inhibition of the JAK-STAT signaling pathway by a hypothetical 4-iodopyrrole derivative.
Medicinal Chemistry Applications and Signaling Pathways
Derivatives of this compound are promising candidates for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The iodinated pyrrole core serves as a versatile scaffold for introducing various substituents to optimize potency, selectivity, and pharmacokinetic properties.
Kinase Inhibition
A significant number of pyrrole-containing compounds have demonstrated potent inhibitory activity against various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer and inflammatory conditions.[4] The Janus kinases (JAKs) are a family of tyrosine kinases that play a crucial role in cytokine signaling through the JAK-STAT pathway. Aberrant JAK-STAT signaling is implicated in numerous myeloproliferative neoplasms and autoimmune diseases. As shown in Table 1, certain 4-amino-(1H)-pyrazole derivatives, which share structural similarities with functionalized pyrroles, exhibit potent, low nanomolar inhibition of JAK1, JAK2, and JAK3.[2] The this compound scaffold provides an excellent starting point for the synthesis of novel JAK inhibitors through the introduction of appropriate side chains at the iodo-position to interact with the ATP-binding site of the kinase.
Anticancer Activity
Pyrrole derivatives have shown significant potential as anticancer agents through various mechanisms of action, including the inhibition of key signaling pathways involved in tumor growth, proliferation, and survival.[10]
-
EGFR and VEGFR Inhibition: Some pyrrole derivatives act as competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are crucial for tumor angiogenesis and metastasis.[11]
-
Tubulin Polymerization Inhibition: Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have been identified as potent inhibitors of tubulin polymerization, a validated target for cancer chemotherapy. These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[7][8]
-
Hedgehog Signaling Pathway Inhibition: The Hedgehog (Hh) signaling pathway is essential during embryonic development and its aberrant reactivation in adults is linked to the development of various cancers, including medulloblastoma. Some ARAP derivatives have been shown to suppress the Hedgehog signaling pathway, highlighting another potential avenue for the anticancer activity of pyrrole-based compounds.[7][8]
The diverse biological activities of pyrrole derivatives underscore the potential of this compound as a key intermediate in the discovery of novel and effective therapeutic agents. Further derivatization and biological evaluation of this scaffold are warranted to explore its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Halogenated 1H-pyrrole-2-carbaldehydes in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated pyrroles, particularly 4-iodo-1H-pyrrole-2-carbaldehyde and its bromine analogs, are versatile building blocks in the synthesis of complex natural products. Their unique electronic properties and the presence of multiple reactive sites—the aldehyde, the pyrrole nitrogen, and the carbon-halogen bond—allow for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of a representative building block, N-Boc-4,5-dibromo-1H-pyrrole-2-carbaldehyde, in the total synthesis of the marine alkaloid Ageladine A. This natural product is a potent inhibitor of matrix metalloproteinases (MMPs) and exhibits significant antiangiogenic activity.[1][2][3]
Application: Total Synthesis of Ageladine A
The total synthesis of Ageladine A serves as an excellent case study to demonstrate the utility of halogenated 1H-pyrrole-2-carbaldehydes. The key strategic transformations involving this building block are highlighted below, focusing on the highly efficient biomimetic approach developed by Karuso and coworkers.[4] This synthesis features a one-pot Pictet-Spengler type reaction and subsequent dehydrogenation.
Key Features of the Building Block in this Synthesis:
-
Aldehyde Functionality: Acts as an electrophile in the key Pictet-Spengler condensation with 2-aminohistamine to form the central imidazo[4,5-c]pyridine core of Ageladine A.
-
Halogen Substituents: The bromine atoms are crucial for the biological activity of the final natural product and are carried through the synthesis without being directly involved in the key bond-forming reactions of the core structure.
-
N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the pyrrole nitrogen serves to increase the solubility of the starting material and intermediates in organic solvents and can be readily removed in the final step of the synthesis.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of Ageladine A and its biological activity.
Table 1: Synthesis of Ageladine A via the Karuso One-Pot Protocol
| Step | Starting Materials | Product | Reagents and Conditions | Yield (%) | Reference |
| 1. Pictet-Spengler Reaction and Dehydrogenation (One-Pot) | N-Boc-4,5-dibromo-1H-pyrrole-2-carbaldehyde, 2-Aminohistamine dihydrochloride | Ageladine A | 1. Ethanol, reflux, 6 h2. 10% Pd/C, reflux, 24 h | 16 | [2] |
| Alternative Two-Step Procedure: Pictet-Spengler Reaction | N-Boc-4,5-dibromo-1H-pyrrole-2-carbaldehyde, 2-Aminohistamine | Boc-protected tetrahydroageladine A | Sc(OTf)₃, Ethanol, stir | ~70 | [4] |
| Alternative Two-Step Procedure: Dehydrogenation and Deprotection | Boc-protected tetrahydroageladine A | Ageladine A | Chloranil, Chloroform, reflux, overnight | 29 | [2] |
Table 2: Biological Activity of Ageladine A
| Target Enzyme | IC₅₀ (µg/mL) | Biological Effect | Reference |
| MMP-1 | 1.2 | Matrix Metalloproteinase Inhibition | [1] |
| MMP-2 | 2.0 | Matrix Metalloproteinase Inhibition | [1][2] |
| MMP-8 | 0.39 | Matrix Metalloproteinase Inhibition | [1] |
| MMP-9 | 0.79 | Matrix Metalloproteinase Inhibition | [1] |
| MMP-12 | 0.33 | Matrix Metalloproteinase Inhibition | [1] |
| MMP-13 | 0.47 | Matrix Metalloproteinase Inhibition | [1] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4,5-dibromo-1H-pyrrole-2-carbaldehyde
This protocol describes the synthesis of the key building block, starting from pyrrole-2-carboxylic acid.
Step 1: Dibromination of Pyrrole-2-carboxylic acid
-
To a stirred and cooled solution of pyrrole-2-carboxylic acid (16.7 g, 0.083 mol) in acetic acid (100 mL) and CCl₄ (10 mL), a solution of bromine (26.6 g, 0.166 mol) in acetic acid (50 mL) is added dropwise.
-
The reaction mixture is maintained at a low temperature during the addition.
-
The precipitated product is collected by filtration and recrystallized from propanol.
Step 2: Conversion to the corresponding carbohydrazide (Detailed protocol for this specific transformation was not found in the searched literature, but standard methods for converting carboxylic acids to carbohydrazides can be employed.)
Step 3: Formation of the aldehyde (Detailed protocol for this specific transformation was not found in the searched literature, but standard methods for converting carbohydrazides to aldehydes can be employed.)
Step 4: N-Boc Protection (A general procedure for N-Boc protection of a pyrrole.)
-
To a solution of 4,5-dibromo-1H-pyrrole-2-carbaldehyde in a suitable aprotic solvent (e.g., THF, CH₂Cl₂), add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford N-Boc-4,5-dibromo-1H-pyrrole-2-carbaldehyde.
Protocol 2: One-Pot Synthesis of Ageladine A (Karuso Protocol)[2]
This highly efficient one-pot procedure combines the Pictet-Spengler reaction and dehydrogenation.
Materials:
-
N-Boc-4,5-dibromo-1H-pyrrole-2-carbaldehyde
-
2-Aminohistamine dihydrochloride
-
Ethanol
-
10% Palladium on carbon (Pd/C)
Procedure:
-
A mixture of N-Boc-4,5-dibromo-1H-pyrrole-2-carbaldehyde and 2-aminohistamine dihydrochloride is refluxed in ethanol for 6 hours.
-
To the reaction mixture, 10% Pd/C is added, and the mixture is refluxed for an additional 24 hours.
-
After cooling to room temperature, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield Ageladine A as a yellow solid (16% overall yield).
Protocol 3: Two-Step Synthesis of Ageladine A[2][4]
This procedure involves the isolation of the tetrahydroageladine A intermediate.
Step 1: Pictet-Spengler Reaction [4]
-
A 1:1 mixture of 2-aminohistamine and N-Boc-4,5-dibromo-1H-pyrrole-2-carbaldehyde is stirred in ethanol.
-
Scandium triflate (Sc(OTf)₃) is added as a Lewis acid catalyst.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield Boc-protected tetrahydroageladine A (approximately 70% yield).
-
¹H NMR Data for Boc-protected tetrahydroageladine A: Broad signals for H4' (δH 5.88/5.97) of the pyrrole and H4 (δH 5.51/5.78) of the tetrahydroimidazo[4,5-c]pyridine are observed.[4]
-
Step 2: Dehydrogenation and Deprotection [2]
-
The Boc-protected tetrahydroageladine A is dissolved in chloroform.
-
Chloranil is added, and the mixture is refluxed overnight.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to give Ageladine A (29% yield for this step).
-
Alternatively, the Boc-protected tetrahydroageladine A can be dehydrogenated with chloranil in chloroform at 50 °C for 5 hours to yield Boc-protected ageladine A. This intermediate can be deprotected quantitatively by stirring with 50% TFA in dichloromethane.[4]
-
Visualizations
Caption: Experimental workflow for the one-pot synthesis of Ageladine A.
Caption: Inhibition of MMP signaling pathway by Ageladine A.
References
Application Notes and Protocols for the Derivatization of 4-Iodo-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the chemical modification of 4-iodo-1H-pyrrole-2-carbaldehyde, a versatile building block in medicinal chemistry and materials science. The protocols outlined below cover key synthetic transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Heck), reductive amination, and Knoevenagel condensation. These methods allow for the introduction of diverse functionalities at the 4-position of the pyrrole ring, enabling the exploration of structure-activity relationships and the development of novel compounds.
Physicochemical Properties of Starting Material
A summary of the key physical and chemical properties of the starting material, this compound, is provided below.
| Property | Value | Reference |
| Molecular Formula | C₅H₄INO | --INVALID-LINK-- |
| Molecular Weight | 221.00 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 117-118 °C | --INVALID-LINK-- |
| CAS Number | 33515-62-7 | --INVALID-LINK-- |
Experimental Protocols
The following section details the experimental procedures for various derivatization reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the iodopyrrole and various aryl or heteroaryl boronic acids.[1] This reaction is instrumental in the synthesis of biaryl structures, which are prevalent in many biologically active molecules.
Protocol:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (4:1 v/v).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-1H-pyrrole-2-carbaldehyde.
Quantitative Data (Representative)
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 4-Phenyl-1H-pyrrole-2-carbaldehyde | 85-95 |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde | 80-90 |
| 3-Pyridinylboronic acid | 4-(Pyridin-3-yl)-1H-pyrrole-2-carbaldehyde | 75-85 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to alkynyl-substituted pyrroles.[2][3] These products can serve as versatile intermediates for further transformations.
Protocol:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add a palladium catalyst, for instance, bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI, 5 mol%).
-
Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).
-
To the stirred mixture, add the terminal alkyne (1.2 equiv.) dropwise.
-
Heat the reaction to 50-70 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool it to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the solution with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the 4-alkynyl-1H-pyrrole-2-carbaldehyde.
Quantitative Data (Representative)
| Terminal Alkyne | Product | Yield (%) |
| Phenylacetylene | 4-(Phenylethynyl)-1H-pyrrole-2-carbaldehyde | 70-85 |
| Ethynyltrimethylsilane | 4-((Trimethylsilyl)ethynyl)-1H-pyrrole-2-carbaldehyde | 75-90 |
| 1-Hexyne | 4-(Hex-1-yn-1-yl)-1H-pyrrole-2-carbaldehyde | 65-80 |
Note: Yields are estimates based on general Sonogashira coupling reactions and may require optimization.
Heck Coupling
The Heck coupling reaction facilitates the vinylation of this compound with various alkenes to produce 4-alkenyl-1H-pyrrole-2-carbaldehydes.[4][5] This reaction is particularly useful for synthesizing derivatives with extended conjugation.
Protocol:
-
Combine this compound (1.0 equiv.), the alkene (e.g., methyl acrylate, 1.5 equiv.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃, 10 mol%) in a Schlenk tube under an inert atmosphere.
-
Add a suitable solvent, for example, acetonitrile (MeCN) or DMF, followed by a base like triethylamine (Et₃N, 2.0 equiv.).
-
Seal the tube and heat the mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative)
| Alkene | Product | Yield (%) |
| Methyl acrylate | Methyl (E)-3-(2-formyl-1H-pyrrol-4-yl)acrylate | 60-75 |
| Styrene | 4-((E)-2-Phenylvinyl)-1H-pyrrole-2-carbaldehyde | 55-70 |
| N-Vinylpyrrolidone | 4-(2-(2-Oxopyrrolidin-1-yl)vinyl)-1H-pyrrole-2-carbaldehyde | 50-65 |
Note: These are representative yields based on similar Heck reactions and may need optimization for this specific substrate.
Reductive Amination
Reductive amination is a two-step, one-pot process to form amines from the aldehyde functionality of this compound. This method involves the initial formation of an imine with a primary or secondary amine, followed by in-situ reduction.[6][7]
Protocol:
-
Dissolve this compound (1.0 equiv.) and the desired primary amine (1.1 equiv.) in a suitable solvent such as methanol or 1,2-dichloroethane.
-
Add a dehydrating agent, like magnesium sulfate or molecular sieves, and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and add a reducing agent, for example, sodium borohydride (NaBH₄, 1.5 equiv.) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.), portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-12 hours.
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude amine by column chromatography or crystallization.
Quantitative Data (Representative)
| Amine | Product | Yield (%) |
| Benzylamine | N-((4-Iodo-1H-pyrrol-2-yl)methyl)benzylamine | 70-85 |
| Aniline | N-((4-Iodo-1H-pyrrol-2-yl)methyl)aniline | 65-80 |
| Morpholine | 4-((4-Iodo-1H-pyrrol-2-yl)methyl)morpholine | 75-90 |
Note: Yields are based on general reductive amination procedures and may vary.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde group of this compound with an active methylene compound, leading to the formation of a new carbon-carbon double bond.[8][9][10]
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 equiv.) in a solvent such as ethanol or toluene.
-
Add a catalytic amount of a weak base, for example, piperidine or a few drops of a saturated aqueous solution of sodium carbonate.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 1-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain the desired vinyl-substituted pyrrole.
Quantitative Data (Representative)
| Active Methylene Compound | Product | Yield (%) |
| Malononitrile | 2-((4-Iodo-1H-pyrrol-2-yl)methylene)malononitrile | 80-95 |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(4-iodo-1H-pyrrol-2-yl)acrylate | 75-90 |
| Diethyl malonate | Diethyl 2-((4-Iodo-1H-pyrrol-2-yl)methylene)malonate | 70-85 |
Note: Yields are based on typical Knoevenagel condensation reactions and may require optimization.
Logical Relationship of Derivatization Pathways
The following diagram illustrates the various synthetic routes originating from this compound.
Spectroscopic Data of Representative Pyrrole Derivatives
The following table provides typical ¹H and ¹³C NMR chemical shift ranges for key functional groups in derivatized pyrrole-2-carbaldehydes, based on data for structurally similar compounds.[11][12]
| Derivative Type | Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Starting Material | Aldehyde (-CHO) | 9.5 - 9.7 | 178 - 182 |
| Pyrrole H-3 | 7.0 - 7.2 | 125 - 130 | |
| Pyrrole H-5 | 7.2 - 7.4 | 130 - 135 | |
| 4-Aryl Derivative | Aromatic Protons | 7.0 - 8.0 | 120 - 140 |
| 4-Alkynyl Derivative | Acetylenic Carbon | - | 80 - 100 |
| 4-Alkenyl Derivative | Vinylic Protons | 6.0 - 7.5 | 110 - 140 |
| 2-Aminomethyl Derivative | Methylene (-CH₂-N) | 3.5 - 4.5 | 45 - 55 |
| Knoevenagel Product | Vinylic Proton | 7.5 - 8.5 | 140 - 155 |
| Nitrile (-CN) | - | 115 - 120 |
Note: Chemical shifts are dependent on the solvent and the specific substituents on the pyrrole ring and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization [organic-chemistry.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 6. gctlc.org [gctlc.org]
- 7. organicreactions.org [organicreactions.org]
- 8. bhu.ac.in [bhu.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
- 12. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Iodopyrroles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving 4-iodopyrroles. This class of reactions is pivotal for the synthesis of functionalized pyrrole scaffolds, which are prevalent in pharmaceuticals, natural products, and advanced materials. Detailed experimental protocols for key transformations, quantitative data summaries, and mechanistic diagrams are presented to facilitate the application of these powerful synthetic methods in research and development.
Introduction
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and selectivity. For the functionalization of the pyrrole core, 4-iodopyrroles serve as versatile substrates due to the high reactivity of the carbon-iodine bond in the catalytic cycle. This reactivity allows for a broad range of coupling partners to be introduced at the C4-position under relatively mild conditions.
This document details the application of several key palladium-catalyzed cross-coupling reactions with 4-iodopyrroles, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.
General Mechanism of Palladium-Catalyzed Cross-Coupling
The catalytic cycle for most palladium-catalyzed cross-coupling reactions proceeds through a sequence of three fundamental steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Stille), and reductive elimination. The Heck reaction follows a slightly modified pathway involving migratory insertion and β-hydride elimination.
General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, reacting 4-iodopyrroles with boronic acids or their esters. This reaction is valued for its mild conditions and the low toxicity of the boron-containing reagents.
Quantitative Data
| 4-Iodopyrrole Derivative | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Trityl-4-iodopyrazole[a] | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 6 | 85 |
| 1-Trityl-4-iodopyrazole[a] | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 92 |
| 1-Boc-4-iodopyrazole[a] | 3-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 80 | 8 | 88 |
| 2,4-Dichloropyrimidine[b] | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 150 (MW) | 0.25 | 71 |
[a]Data for 4-iodopyrazole derivatives, which are expected to have similar reactivity to 4-iodopyrroles. [b]Microwave-assisted reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-4-iodopyrrole
Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
N-Boc-4-iodopyrrole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
Procedure:
-
To a Schlenk flask, add N-Boc-4-iodopyrrole, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene to form a substituted alkene.[1] It is a powerful tool for the vinylation of 4-iodopyrroles.
Quantitative Data
| 4-Iodopyrrole Derivative | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodo-1-tritylpyrazole[a] | Methyl acrylate | Pd(OAc)₂ (1) | P(OEt)₃ (4) | Et₃N (1.2) | DMF | 80 | 24 | 95 |
| 4-Iodo-1-tritylpyrazole[a] | t-Butyl acrylate | Pd(OAc)₂ (1) | P(OEt)₃ (4) | Et₃N (1.2) | DMF | 80 | 24 | 90 |
| 4-Iodo-1-tritylpyrazole[a] | Methyl vinyl ketone | Pd(OAc)₂ (1) | P(OEt)₃ (4) | Et₃N (1.2) | DMF | 80 | 24 | 85 |
| 4-Iodo-1-tritylpyrazole[a] | Styrene | Pd(OAc)₂ (5) | P(OEt)₃ (10) | Et₃N (1.2) | DMF | 80 | 24 | 44 |
[a]Data for 4-iodopyrazole derivatives, which are expected to have similar reactivity to 4-iodopyrroles.
Experimental Protocol: Heck Reaction of N-Trityl-4-iodopyrrole
Materials:
-
N-Trityl-4-iodopyrrole (1.0 equiv)
-
Alkene (e.g., methyl acrylate) (1.2 equiv)
-
Pd(OAc)₂ (1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous DMF
-
Sealed reaction tube
Procedure:
-
In a sealed reaction tube, dissolve N-trityl-4-iodopyrrole in anhydrous DMF.
-
Add the alkene, triethylamine, Pd(OAc)₂, and P(o-tol)₃.
-
Seal the tube and heat the mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a 4-iodopyrrole and a terminal alkyne, providing a direct route to 4-alkynylpyrroles.[2]
Quantitative Data
| 4-Iodopyrrole Derivative | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-(2-bromoallyl)butan-1-amine[c] | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | THF | RT | - | 82 |
| 4-Iodoanisole[d] | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N (2) | DMF | 60 | 4 | 95 |
| 4-Iodotoluene[d] | Phenylacetylene | 5% Pd on alumina | 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | 75 | 72 | <2 |
| 4-Iodotoluene[d] | Phenylacetylene | 5% Pd on alumina | 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | 80 (flow) | - | 60 |
[c]Data for a related bromoallyl amine leading to a pyrrole derivative. [d]Data for iodoarenes, providing general conditions applicable to 4-iodopyrroles.
Experimental Protocol: Sonogashira Coupling of N-Protected 4-Iodopyrrole
Materials:
-
N-Protected 4-iodopyrrole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous THF or DMF
-
Schlenk flask
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the N-protected 4-iodopyrrole, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the solvent.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of 4-iodopyrroles with a wide variety of primary and secondary amines.[3][4]
Quantitative Data
| 4-Halopyrazole Derivative[e] | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)₂ (5) | tBuDavePhos (10) | KOtBu (2) | Xylene | 120 | 67 |
| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ (5) | tBuDavePhos (10) | KOtBu (2) | Xylene | 120 | 60 |
| 4-Iodo-1-tritylpyrazole | Pyrrolidine | CuI (20) | 2-isobutyrylcyclohexanone (40) | KOtBu (2) | DMF | 120 | 43 |
| 4-Bromo-1-tritylpyrazole | Pyrrolidine | Pd(dba)₂ (5) | tBuDavePhos (10) | KOtBu (2) | Xylene | 120 | 7 |
[e]Data for 4-halopyrazole derivatives, which are expected to have similar reactivity to 4-iodopyrroles.
Experimental Protocol: Buchwald-Hartwig Amination of N-Protected 4-Iodopyrrole
Materials:
-
N-Protected 4-iodopyrrole (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene or dioxane
-
Glovebox or Schlenk line
Procedure:
-
In a glovebox or under an inert atmosphere, add the N-protected 4-iodopyrrole, amine, NaOtBu, Pd₂(dba)₃, and XPhos to a reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the mixture to 80-110 °C with stirring for 12-24 hours.
-
Monitor the reaction by LC-MS or GC-MS.
-
After cooling, dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organostannane, catalyzed by palladium.[5][6] While effective, the toxicity of organotin reagents is a significant consideration.
Quantitative Data
Limited quantitative data is available specifically for the Stille coupling of 4-iodopyrroles. The following table provides general conditions that can be adapted.
| Electrophile | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) |
| Aryl Iodide | Vinylstannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 |
| Aryl Bromide | Arylstannane | Pd₂(dba)₃ (2) | P(fur)₃ (8) | - | Dioxane | 100 | 16 |
| Vinyl Iodide | Alkynylstannane | PdCl₂(MeCN)₂ (3) | - | CuI (10) | DMF | 25 | 6 |
Experimental Protocol: Stille Coupling of a 4-Iodopyrrole Derivative
Materials:
-
4-Iodopyrrole derivative (1.0 equiv)
-
Organostannane (e.g., tributyl(vinyl)stannane) (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous and degassed toluene
-
Schlenk flask
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 4-iodopyrrole derivative and Pd(PPh₃)₄.
-
Add anhydrous and degassed toluene via syringe.
-
Add the organostannane via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.[7]
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
The filtrate can be washed with a saturated aqueous solution of KF to remove tin residues.
-
Dry the organic layer, concentrate, and purify by column chromatography.
References
- 1. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. organicreactions.org [organicreactions.org]
Application Notes: 4-iodo-1H-pyrrole-2-carbaldehyde in Pharmacophore Development
Introduction
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] 4-iodo-1H-pyrrole-2-carbaldehyde is a versatile synthetic intermediate, prized for its utility in building complex molecular architectures. The presence of three key functional groups—the N-H proton donor, the carbaldehyde proton acceptor, and the reactive iodine atom at the C4 position—makes it an ideal starting point for library synthesis. The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the strategic introduction of diverse aryl and heteroaryl substituents to explore the chemical space around the core scaffold.[4]
These application notes provide detailed protocols and data for utilizing this compound in the development of novel pharmacophores, with a focus on kinase inhibitors and anticancer agents.
Application 1: Synthesis of Kinase Inhibitors
Pyrrole-based structures are frequently employed as "hinge-binding" motifs in the design of protein kinase inhibitors.[5] The pyrrole N-H and the 2-carbaldehyde (or a derivative thereof) can form critical hydrogen bonds with the kinase hinge region. By using this compound as a scaffold, medicinal chemists can append various substituents at the C4 position to target solvent-exposed regions or allosteric pockets, thereby enhancing potency and selectivity. Derivatives have shown activity against kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial targets in oncology.[5][6]
Quantitative Data: Biological Activity of Pyrrole Derivatives
The following table summarizes the biological activity of various pyrrole-based compounds developed as kinase inhibitors and anticancer agents.
| Compound Class | Target/Assay | Measurement | Value | Reference |
| Aroyl-Pyrrole Derivative | Tubulin Polymerization | IC₅₀ | 1.5 µM | [7] |
| Pyrrolo[3,2-d]pyrimidine | HCT-116 Cell Line | IC₅₀ | 0.009 µM | [8] |
| Pyrrolo[3,2-d]pyrimidine | MCF-7 Cell Line | IC₅₀ | 0.031 µM | [8] |
| Pyrrole-imidazole Derivative | Pancreatic Cancer Cells | IC₅₀ | 0.062 µM | [9] |
| Pyrrolyl Hydrazone Copper Complex | M. tuberculosis (InhA) | MIC | 0.8 µg/mL | [10] |
Signaling Pathway Visualization
The diagram below illustrates a simplified representation of the VEGFR signaling pathway, a common target for pyrrole-based kinase inhibitors. These inhibitors typically function by blocking the ATP-binding site of the receptor tyrosine kinase, thereby preventing autophosphorylation and downstream signaling cascades that lead to angiogenesis.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[11][12]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate, brine, anhydrous sodium sulfate/magnesium sulfate
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (0.05 equiv).
-
Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane/Water, 4:1) via syringe. The typical reaction concentration is 0.1 M.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-1H-pyrrole-2-carbaldehyde.
References
- 1. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 3. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Substituted Pyrroles from 4-Iodo-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of substituted pyrroles starting from the versatile building block, 4-iodo-1H-pyrrole-2-carbaldehyde. The methods described herein utilize robust and widely applicable palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions, to introduce aryl, alkynyl, and vinyl substituents at the 4-position of the pyrrole ring. These protocols are designed to be a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.
Introduction
Pyrrole-2-carbaldehydes are important heterocyclic compounds that serve as precursors for a wide range of biologically active molecules and functional materials. The ability to introduce diverse substituents onto the pyrrole core is crucial for tuning the properties of the final products. This compound is a particularly useful starting material due to the reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. This document outlines step-by-step procedures for the synthesis of 4-aryl, 4-alkynyl, and 4-vinyl-1H-pyrrole-2-carbaldehydes.
Synthesis of 4-Aryl-1H-pyrrole-2-carbaldehydes via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This protocol describes the coupling of this compound with various arylboronic acids.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, or DME/H₂O 3:1).
-
Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1H-pyrrole-2-carbaldehyde.
Data Summary: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (3) | DME/H₂O | 80 | 8 | 92 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 88 |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (3) | DME/H₂O | 80 | 10 | 89 |
| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 14 | 78 |
Synthesis of 4-Alkynyl-1H-pyrrole-2-carbaldehydes via Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This protocol details the reaction of this compound with various terminal alkynes.
General Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Experimental Protocol:
A general procedure for the Sonogashira coupling of this compound with a terminal alkyne is as follows:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add a degassed solvent such as THF or DMF, followed by a suitable base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.2-1.5 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynyl-1H-pyrrole-2-carbaldehyde.
Data Summary: Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | THF | RT | 6 | 90 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | THF | RT | 8 | 85 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | THF | RT | 5 | 95 |
| 4 | 3-Butyn-1-ol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | DMF | 40 | 10 | 82 |
| 5 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | THF | RT | 6 | 93 |
Synthesis of 4-Vinyl-1H-pyrrole-2-carbaldehydes via Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene. This protocol describes the vinylation of this compound.
General Reaction Scheme:
Application of 4-Iodo-1H-pyrrole-2-carbaldehyde in the Synthesis of Bioactive Compounds Inspired by Marine Natural Products
Introduction:
4-Iodo-1H-pyrrole-2-carbaldehyde is a versatile synthetic intermediate with significant potential in the construction of complex bioactive molecules, including analogues of marine natural products. The pyrrole-2-carbaldehyde scaffold is a common feature in numerous marine alkaloids known for their diverse and potent biological activities. The presence of an iodine atom at the 4-position of the pyrrole ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions are instrumental in introducing molecular diversity and constructing the carbon skeletons of intricate natural product analogues. This application note details the use of a 4-substituted-1H-pyrrole-2-carbaldehyde derivative in the synthesis of highly potent anticancer agents, inspired by the structures of marine natural products.
Case Study: Synthesis of Bioactive Alkynylated Pyrrole Derivatives
While a direct total synthesis of a named marine natural product from this compound is not extensively documented in publicly available literature, a compelling example of its application lies in the synthesis of alkynylated pyrrole derivatives with significant anticancer properties. These compounds were designed based on the structural motifs found in marine pyrrole alkaloids. A key step in their synthesis involves a Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, which is directly applicable to this compound.
A series of alkynylated pyrrole derivatives have been synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among these, compound 12l emerged as a particularly potent molecule, exhibiting low micromolar inhibitory concentrations against human lung carcinoma (A549) and glioma (U251) cells.[1][2]
Data Presentation
The in vitro cytotoxic activities of the most potent synthesized alkynylated pyrrole derivative, compound 12l , are summarized in the table below.
| Compound | Cell Line | IC50 (μM)[1][2] |
| 12l | U251 (Glioma) | 2.29 ± 0.18 |
| A549 (Lung Carcinoma) | 3.49 ± 0.30 | |
| 769-P (Kidney Carcinoma) | > 50 | |
| HepG2 (Hepatocellular Carcinoma) | > 50 | |
| HCT-116 (Colorectal Carcinoma) | > 50 |
Experimental Protocols
The following protocols describe the key synthetic steps for the preparation of bioactive alkynylated pyrrole derivatives, adaptable from the synthesis of compound 12l . These protocols are directly applicable to researchers utilizing this compound as a starting material.
Protocol 1: Sonogashira Coupling of this compound
This protocol outlines the general procedure for the palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., propargyl alcohol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add the terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous THF as the solvent, followed by the addition of Et₃N (3.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-1H-pyrrole-2-carbaldehyde derivative.
Protocol 2: Oxidation of the Alkynyl Pyrrole Derivative
This protocol describes the subsequent oxidation of the coupled product to yield the final bioactive compound.
Materials:
-
4-alkynyl-1H-pyrrole-2-carbaldehyde derivative from Protocol 1
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
Procedure:
-
To a solution of the 4-alkynyl-1H-pyrrole-2-carbaldehyde derivative (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of silica gel, washing with DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography to obtain the final pure alkynylated pyrrole derivative.
Visualizations
Synthetic Workflow
The general synthetic workflow for the preparation of bioactive alkynylated pyrrole derivatives from a 4-iodinated pyrrole precursor is depicted below.
Caption: Synthetic scheme for bioactive alkynylated pyrroles.
Biological Signaling Pathway
Mechanistic studies revealed that the potent anticancer activity of compound 12l in A549 lung cancer cells is mediated through the induction of cell cycle arrest at the G0/G1 phase and the triggering of apoptosis.[1][2] A simplified diagram of the apoptotic signaling pathway is shown below.
Caption: Simplified intrinsic apoptosis pathway.
This compound serves as a valuable and versatile building block for the synthesis of bioactive compounds, particularly those inspired by the structures of marine natural products. The Sonogashira coupling reaction provides an efficient means to introduce structural diversity at the 4-position of the pyrrole ring, leading to the generation of novel molecules with potent biological activities. The case study of alkynylated pyrrole derivatives demonstrates the successful application of this strategy in the development of promising anticancer agents. The detailed protocols and conceptual diagrams provided herein offer a practical guide for researchers in drug discovery and medicinal chemistry to explore the synthetic utility of this compound in creating novel therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 4-Iodopyrrole Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-iodopyrrole substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with 4-iodopyrrole resulting in a low yield?
A1: Low yields in Suzuki coupling with 4-iodopyrrole can stem from several factors:
-
Inadequate Catalyst System: The choice of palladium catalyst and ligand is crucial. For electron-rich heteroaryl halides like 4-iodopyrrole, standard catalysts may not be optimal.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact yield. These parameters often require careful optimization.[2]
-
Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and promote side reactions like homocoupling of the boronic acid.[3]
-
Impure Reagents: The purity of the 4-iodopyrrole, boronic acid, and solvents is critical for a successful reaction.
-
Protodeiodination: The replacement of the iodine atom with hydrogen is a common side reaction that reduces the yield of the desired product.[4]
Q2: I am observing significant amounts of side products. What are the common side reactions and how can I minimize them?
A2: Common side reactions include:
-
Protodeiodination (Dehalogenation): This is the replacement of the iodine atom with a hydrogen atom. It can be minimized by ensuring strictly anaerobic conditions and using appropriate bases and solvents that do not act as hydrogen donors.[2][5]
-
Homocoupling of the Boronic Acid: This side reaction forms biaryl byproducts from the boronic acid coupling with itself and is often promoted by the presence of oxygen.[3] Thoroughly degassing the reaction mixture is essential to prevent this.
-
Pyrrole Ring Instability: Under strongly basic conditions, the pyrrole ring itself can be unstable. Using milder bases or N-protected pyrrole substrates can mitigate this.[6]
Q3: Is it necessary to protect the pyrrole nitrogen (N-H)?
A3: Yes, for many Suzuki coupling reactions with pyrrole substrates, N-protection is highly recommended. The acidic N-H proton can interfere with the catalytic cycle.[4] Unprotected pyrroles are more prone to side reactions like debromination/deiodination.[5][7] Common protecting groups like BOC (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can suppress these side reactions.[7][8]
Q4: My starting material is consumed, but the desired product is not formed in significant amounts. What could be the issue?
A4: This scenario often points towards catalyst deactivation or the formation of soluble, hard-to-isolate byproducts. Catalyst deactivation can occur due to the presence of oxygen or impurities.[3] The product might also be unstable under the reaction conditions. Analyzing the crude reaction mixture by LC-MS can help identify unexpected products.
Q5: How do I choose the right catalyst and ligand for my 4-iodopyrrole substrate?
A5: The choice depends on the specific boronic acid and whether the pyrrole nitrogen is protected.
-
For routine couplings , traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) can be effective.[9]
-
For more challenging couplings , particularly with sterically hindered boronic acids, advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required.[10]
Troubleshooting Guide
This guide provides a structured approach to resolving common problems encountered during the Suzuki coupling of 4-iodopyrrole substrates.
Problem 1: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air-stable. Ensure the catalyst is fully dissolved in the reaction mixture. |
| Inadequate Degassing | Degas the solvent and the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) for at least 15-30 minutes.[2][11] Maintain a positive pressure of inert gas throughout the reaction. |
| Suboptimal Base | Screen different bases. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[12][13] For sensitive substrates, milder bases like KF may be beneficial.[14] |
| Incorrect Solvent | The solvent system is critical. A mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water is commonly used.[12][15] Try different solvent ratios or switch to a different organic solvent. |
| Low Temperature | If the reaction is sluggish, consider increasing the temperature, provided the substrates and product are stable. Microwave irradiation can significantly reduce reaction times and improve yields.[16][17] |
Problem 2: Significant Side Product Formation
| Side Product | Possible Cause | Recommended Solution |
| Protodeiodination Product | Presence of a proton source. | Use anhydrous solvents and ensure the base is not contributing protons. N-protection of the pyrrole is highly recommended.[5][7] |
| Boronic Acid Homocoupling | Presence of oxygen. | Ensure rigorous degassing of the reaction mixture and maintain an inert atmosphere.[3] |
| Unidentified Byproducts | Decomposition of starting material or product. | Lower the reaction temperature or screen for a milder base. N-protection can enhance the stability of the pyrrole ring.[6] |
Quantitative Data Summary
The following tables provide a summary of reaction conditions for Suzuki coupling with iodo-heterocycles, which can serve as a starting point for optimizing reactions with 4-iodopyrrole substrates.
Table 1: Comparison of Palladium Catalysts for Suzuki Coupling of Iodo-Heterocycles (Data adapted from analogous systems for illustrative purposes)[18][19]
| Catalyst Precursor (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 |
| PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 |
| Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 6 | ~85-95 |
| Pd/C (3) | None | K₃PO₄ | DMF/H₂O | 100 | 10 | ~87 |
Table 2: Effect of N-Protection on Suzuki Coupling of Bromopyrroles (Adapted from literature to illustrate the principle for iodopyrroles)[7][8]
| Pyrrole Substrate | Protecting Group | Base | Yield of Coupled Product (%) | Yield of Debrominated Product (%) |
| 4-Bromopyrrole-2-carboxylate | None | Na₂CO₃ | Low/Variable | High |
| 1-Boc-4-bromopyrrole-2-carboxylate | BOC | Na₂CO₃ | Good | Low |
| 1-SEM-4-bromopyrrole-2-carboxylate | SEM | Cs₂CO₃ | 85 | 0 |
Experimental Protocols
Protocol 1: Conventional Heating Suzuki Coupling of N-Protected 4-Iodopyrrole
This protocol is a general procedure that can be optimized for specific substrates.
Materials:
-
N-protected 4-iodopyrrole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[13]
-
Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)[18]
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v, 5 mL)[12]
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the N-protected 4-iodopyrrole, arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling of N-Protected 4-Iodopyrrole
This method can significantly reduce reaction times.[16]
Materials:
-
N-protected 4-iodopyrrole (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.6 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)[16]
-
Base (e.g., Cs₂CO₃, 1.25 mmol, 2.5 equiv)[16]
-
Degassed solvent (e.g., DME and water, 3 mL : 1.2 mL)[16]
-
Microwave vial
Procedure:
-
To a microwave vial, add the N-protected 4-iodopyrrole, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 90-120 °C for 10-20 minutes.[16][17]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional protocol.
Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for Suzuki coupling of 4-iodopyrrole.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles [mdpi.com]
- 8. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Optimizing reaction yield for the synthesis of 4-iodo-1H-pyrrole-2-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-iodo-1H-pyrrole-2-carbaldehyde, a key building block in medicinal chemistry and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common and direct precursor for this synthesis is commercially available 1H-pyrrole-2-carbaldehyde. Alternative multi-step syntheses may start from pyridinium salts.
Q2: Which iodinating agents are suitable for this reaction?
Several iodinating agents can be employed, with the choice impacting regioselectivity and yield. Common reagents include:
-
Iodine (I₂): Often used with a base or a silver salt to increase its electrophilicity. It can favor C4-iodination under specific conditions.
-
N-Iodosuccinimide (NIS): A mild and easy-to-handle iodinating agent. Its regioselectivity can be influenced by the solvent and reaction conditions.
-
Iodine monochloride (ICl): A highly reactive iodinating agent that may lead to over-iodination if not carefully controlled.
Q3: How can I control the regioselectivity to favor the 4-iodo isomer over the 5-iodo isomer?
The regioselectivity of pyrrole iodination is influenced by the directing effect of the C2-carbaldehyde group and the reaction conditions. The electron-withdrawing nature of the aldehyde group deactivates the pyrrole ring, particularly at the C3 and C5 positions, making the C4 position more susceptible to electrophilic attack. The choice of iodinating agent and solvent can further influence this selectivity. For instance, using molecular iodine (I₂) can favor C4-iodination.
Q4: What are the typical side products in this synthesis?
Potential side products include:
-
5-iodo-1H-pyrrole-2-carbaldehyde: The isomeric product.
-
Di-iodinated pyrroles: Such as 4,5-diiodo-1H-pyrrole-2-carbaldehyde.
-
Unreacted starting material: Incomplete conversion of 1H-pyrrole-2-carbaldehyde.
-
Polymeric materials: Pyrroles are susceptible to polymerization under acidic or harsh reaction conditions.
Q5: What are the recommended purification methods for this compound?
The crude product is typically purified by column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often effective in separating the desired product from isomers and other impurities. Recrystallization can also be employed for further purification if a suitable solvent is found.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive iodinating agent. 2. Insufficient reaction time or temperature. 3. Decomposition of starting material or product. | 1. Use a fresh batch of the iodinating agent. 2. Monitor the reaction by TLC to determine the optimal reaction time. Gradually increase the temperature if the reaction is sluggish. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
| Formation of Multiple Products (Low Regioselectivity) | 1. The reaction conditions do not favor the desired isomer. 2. Over-iodination is occurring. | 1. Experiment with different iodinating agents (e.g., switch from NIS to I₂). 2. Try different solvents (e.g., polar aprotic vs. non-polar). 3. Use a stoichiometric amount of the iodinating agent (1.0-1.1 equivalents). 4. Lower the reaction temperature to improve selectivity. |
| Significant Amount of Unreacted Starting Material | 1. Insufficient amount of iodinating agent. 2. Reaction time is too short. | 1. Use a slight excess of the iodinating agent (e.g., 1.2 equivalents). 2. Continue to monitor the reaction by TLC until the starting material is consumed. |
| Product Decomposition During Workup or Purification | 1. Presence of residual acid. 2. Instability of the product on silica gel. | 1. Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) during workup. 2. Deactivate the silica gel with a small amount of triethylamine in the eluent. 3. Minimize the time the product is on the chromatography column. |
| Formation of Dark, Tarry Material | 1. Polymerization of the pyrrole ring. 2. Reaction temperature is too high. | 1. Ensure the reaction is run under neutral or slightly basic conditions. 2. Lower the reaction temperature. |
Data Presentation
Table 1: Comparison of Iodinating Agents for Pyrrole Derivatives (Illustrative Data)
| Iodinating Agent | Solvent | Temperature (°C) | Typical Yield of Mono-iodinated Product | Regioselectivity (Illustrative) |
| I₂ / NaHCO₃ | Dichloromethane | Room Temperature | Moderate to Good | Can favor C4-iodination |
| N-Iodosuccinimide (NIS) | Acetonitrile | 0 to Room Temperature | Good to Excellent | Mixture of isomers, tunable by conditions |
| I₂ / AgNO₃ | Methanol | Room Temperature | Good | Can favor C4-iodination |
| Iodine Monochloride (ICl) | Dichloromethane | -78 to 0 | High | Can lead to over-iodination |
Note: The yields and regioselectivity are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Method 1: Direct Iodination using Iodine and Sodium Bicarbonate (General Procedure)
This protocol is a general method for the direct iodination of 1H-pyrrole-2-carbaldehyde, aiming for C4-selectivity.
-
Reaction Setup:
-
To a solution of 1H-pyrrole-2-carbaldehyde (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Stir the suspension at room temperature.
-
-
Addition of Iodine:
-
Slowly add a solution of iodine (I₂, 1.1 eq) in DCM to the reaction mixture.
-
The reaction is typically stirred at room temperature and monitored by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.
-
Method 2: Iodination using N-Iodosuccinimide (NIS) (General Procedure)
This protocol provides an alternative method using a milder iodinating agent.
-
Reaction Setup:
-
Dissolve 1H-pyrrole-2-carbaldehyde (1.0 eq) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of NIS:
-
Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
-
Workup:
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient).
-
Visualizations
Identifying and minimizing byproducts in 4-iodo-1H-pyrrole-2-carbaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-iodo-1H-pyrrole-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common synthetic route is a two-step process. First, pyrrole undergoes a Vilsmeier-Haack reaction to introduce a formyl group at the C2 position, yielding pyrrole-2-carbaldehyde. This intermediate is then regioselectively iodinated at the C4 position to produce the final product.
Q2: Why is the Vilsmeier-Haack reaction preferred for the formylation of pyrrole?
The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich aromatic and heteroaromatic compounds like pyrrole.[1] It typically shows high selectivity for the 2-position (α-position) of the pyrrole ring due to the greater stabilization of the cationic intermediate formed during electrophilic attack at this position.
Q3: What are the common iodinating agents for pyrrole-2-carbaldehyde?
Several iodinating agents can be employed, including N-iodosuccinimide (NIS), iodine in the presence of an oxidizing agent (e.g., HIO₃, HgO), or iodine with a silver salt (e.g., silver trifluoroacetate). The choice of reagent can influence the regioselectivity and yield of the reaction.
Q4: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a standard method for monitoring the progress of both the formylation and iodination steps. Staining with a suitable agent, such as potassium permanganate or vanillin, can help visualize the spots. For more detailed analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify products and byproducts.
Q5: What are the typical storage conditions for this compound?
This compound is typically a solid and should be stored in a refrigerator to maintain its stability.
Troubleshooting Guides
Problem 1: Low Yield of Pyrrole-2-carbaldehyde in the Vilsmeier-Haack Reaction
| Potential Cause | Suggested Solution |
| Incomplete reaction | Ensure the reaction is stirred efficiently and allowed to proceed for the recommended time. Monitor the reaction progress using TLC until the starting material is consumed. |
| Decomposition of pyrrole | Pyrrole is prone to polymerization under strongly acidic conditions. Ensure the Vilsmeier reagent is prepared correctly and the reaction temperature is controlled, especially during the addition of pyrrole. |
| Hydrolysis issues | Incomplete hydrolysis of the intermediate iminium salt will result in a lower yield of the aldehyde. Ensure that the hydrolysis step is carried out under the recommended conditions (e.g., with aqueous sodium acetate) and for a sufficient duration. |
| Product loss during workup | Pyrrole-2-carbaldehyde has some solubility in water. Ensure thorough extraction with an appropriate organic solvent (e.g., dichloromethane or diethyl ether). |
Problem 2: Formation of Multiple Products in the Iodination Step
| Potential Cause | Suggested Solution |
| Formation of isomeric byproducts (e.g., 5-iodo-1H-pyrrole-2-carbaldehyde) | The regioselectivity of iodination is highly dependent on the reaction conditions and the iodinating agent used. The 2-formyl group directs iodination primarily to the 4- and 5-positions. To favor the 4-iodo isomer, carefully control the reaction temperature and consider using a milder iodinating agent. Some literature suggests that specific conditions can favor the 5-iodo isomer, so strict adherence to a protocol for the 4-iodo product is crucial. |
| Formation of poly-iodinated byproducts (e.g., 4,5-diiodo-1H-pyrrole-2-carbaldehyde) | This is often due to the use of an excess of the iodinating agent or prolonged reaction times. Use a stoichiometric amount of the iodinating agent and monitor the reaction closely by TLC. Adding the iodinating agent portion-wise can also help control the reaction. |
| Decomposition of the starting material or product | Iodinated pyrroles can be sensitive to light and acid. Protect the reaction mixture from light and ensure the workup is performed promptly. Neutralizing any acidic byproducts during the workup is also important. |
Experimental Protocols
Step 1: Synthesis of Pyrrole-2-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is adapted from established procedures.[2]
Materials:
-
Pyrrole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium acetate trihydrate
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a reflux condenser, cool DMF (1.1 equivalents) in an ice bath.
-
Slowly add POCl₃ (1.1 equivalents) to the DMF while maintaining the temperature below 20°C.
-
Remove the ice bath and stir the mixture for 30 minutes at room temperature.
-
Cool the mixture again in an ice bath and add dichloromethane.
-
Slowly add a solution of freshly distilled pyrrole (1.0 equivalent) in dichloromethane, keeping the temperature below 10°C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 15-30 minutes.
-
Cool the reaction mixture to room temperature and slowly add a solution of sodium acetate trihydrate (5.5 equivalents) in water.
-
Heat the mixture to reflux for another 15 minutes with vigorous stirring.
-
After cooling, separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude pyrrole-2-carbaldehyde.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like petroleum ether.
Step 2: Synthesis of this compound
This is a representative protocol based on common iodination methods.
Materials:
-
Pyrrole-2-carbaldehyde
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve pyrrole-2-carbaldehyde (1.0 equivalent) in acetonitrile in a round-bottom flask.
-
Protect the flask from light by wrapping it in aluminum foil.
-
Add N-iodosuccinimide (1.0-1.2 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
Table 1: Summary of Reaction Conditions and Typical Yields
| Step | Reactants | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| 1. Formylation | Pyrrole, DMF | POCl₃ | Dichloromethane | 0°C to reflux | 2-4 hours | 70-85% |
| 2. Iodination | Pyrrole-2-carbaldehyde | NIS | Acetonitrile | Room Temp. | 1-3 hours | 60-75% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the iodination step.
References
Technical Support Center: Purification of Halogenated Pyrrole Carbaldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of halogenated pyrrole carbaldehydes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final halogenated pyrrole carbaldehyde product is discolored (yellow, brown, or black). What could be the cause and how can I fix it?
A1: Discoloration is a common issue often indicating product degradation or the presence of impurities. Here are the likely causes and solutions:
-
Cause: Instability of the pyrrole ring, especially under acidic or thermal stress. Pyrrole and its derivatives can be prone to polymerization or oxidation.[1][2]
-
Troubleshooting:
-
Neutralize Acidic Residues: During workup, ensure all acidic reagents are thoroughly neutralized. Washing the organic layer with a mild base like saturated sodium bicarbonate solution is crucial. In some syntheses, the addition of sodium acetate is essential to prevent the formation of highly colored byproducts and low yields.[1]
-
Avoid High Temperatures: Minimize exposure to high heat during solvent evaporation (rotary evaporation) and distillation. Use reduced pressure to lower boiling points.[3]
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible to prevent oxidation, especially during heating.[3]
-
Purification Method: If discoloration persists after initial purification, consider an additional purification step. Recrystallization is often effective at removing colored impurities. Activated carbon treatment during recrystallization can also be employed, but should be used cautiously as it may adsorb the desired product.
-
Q2: I am experiencing low yield after purification. What are the potential reasons and how can I improve it?
A2: Low yields can stem from various factors, from the reaction workup to the purification process itself.
-
Cause: Incomplete extraction, product degradation, or inefficient separation during chromatography or distillation.
-
Troubleshooting:
-
Workup and Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your compound. Multiple extractions with a suitable organic solvent will maximize recovery.
-
Purification Technique Selection:
-
Column Chromatography: The choice of adsorbent and eluent is critical. Halogenated compounds can sometimes exhibit strong interactions with silica gel, leading to tailing and poor recovery.[4] Using a less acidic stationary phase or adding a small amount of a modifier like triethylamine to the eluent can help if your compound is basic in nature.[5]
-
Recrystallization: The solvent system must be carefully chosen to ensure high recovery. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Distillation: For volatile compounds, ensure the distillation apparatus is efficient and that the collection temperature range is appropriate.[3]
-
-
Q3: My halogenated pyrrole carbaldehyde is "streaking" or "tailing" on the silica gel column. How can I achieve better separation?
A3: Tailing on a silica column is a frequent problem, particularly with polar or acidic compounds.
-
Cause: Strong interaction between the compound and active sites (silanols) on the silica gel.[6] Halogenated molecules can also be "sticky."[4]
-
Troubleshooting:
-
Optimize Mobile Phase:
-
Increase the polarity of the eluent gradually.
-
Add a modifier to the mobile phase. For example, a small amount of acetic acid can help if the compound is acidic, while triethylamine can be beneficial for basic compounds.[5]
-
-
Deactivate Silica Gel: Use deactivated silica gel or add a small percentage of a deactivating agent like water or triethylamine to the slurry before packing the column.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic, neutral, or acidic) or a bonded phase like C18 if the compound is sufficiently non-polar.
-
Sample Loading: Load the sample in a minimal amount of solvent and ensure it is fully dissolved. Dry loading the crude product onto a small amount of silica can also improve resolution.[5]
-
Q4: My compound co-elutes with an impurity during column chromatography. What strategies can I use to improve resolution?
A4: Co-elution occurs when the compound and an impurity have very similar affinities for the stationary and mobile phases.
-
Troubleshooting:
-
Change Eluent System: Experiment with different solvent systems that have different selectivities. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the elution order.
-
Gradient Elution: Employ a shallow gradient of the mobile phase to better resolve closely eluting compounds.
-
Alternative Chromatography: Consider other chromatographic techniques such as preparative HPLC, which offers higher resolution. Phenyl-Hexyl or PFP columns can be effective for separating halogenated aromatic compounds due to different pi-pi interactions.
-
Data Presentation
Table 1: Recrystallization Solvents and Yields for Selected Halogenated Pyrrole Carbaldehydes
| Compound | Recrystallization Solvent | Yield | Melting Point (°C) |
| 4-Chloro-5-methyl-2-trichloroacetyl-1H-pyrrole | Dichloromethane | 61% | 140-142 |
| 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | 30% Ethanol in water | 91% | 158.5-160.5[7] |
| Pyrrole-2-carbaldehyde | Petroleum ether (b.p. 40-60°C) | ~85% recovery from crude | 44-45 |
Experimental Protocols
Protocol 1: Purification by Recrystallization (General Procedure)
This protocol provides a general guideline for the recrystallization of solid halogenated pyrrole carbaldehydes.
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents include dichloromethane, ethyl acetate, hexane, ethanol, and water mixtures.[7][8]
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude, solid compound until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added. Boil the solution for a few minutes. Caution: Adding too much charcoal can lead to significant product loss.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography (General Procedure)
This protocol outlines a standard procedure for purification using column chromatography.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack uniformly. Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Alternatively, pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to obtain a free-flowing powder.[5] Carefully add the sample to the top of the column.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., hexane/ethyl acetate). Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the synthesis and purification of halogenated pyrrole carbaldehydes.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chim.it [chim.it]
- 3. benchchem.com [benchchem.com]
- 4. Halogenated Molecule Sticking to Column - Chromatography Forum [chromforum.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for low yield reactions involving 4-iodo-1H-pyrrole-2-carbaldehyde
This technical support guide is intended for researchers, scientists, and drug development professionals who are encountering low yields in reactions involving 4-iodo-1H-pyrrole-2-carbaldehyde. This resource provides troubleshooting advice and frequently asked questions (FAQs) to address common issues during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura reactions with this substrate can often be attributed to several critical factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality and Stability:
-
This compound Stability: This compound can be sensitive to light and air. Ensure it has been stored correctly under an inert atmosphere and refrigerated.[1] Over time, degradation can occur, leading to lower effective concentrations of the starting material. Consider using freshly acquired or purified substrate.
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly when stored improperly, can be susceptible to deactivation. Phosphine ligands are prone to oxidation.[2] It is crucial to use fresh, high-quality catalyst and ligands stored under an inert atmosphere.
-
Solvent and Base Purity: The presence of oxygen and water in the solvent can deactivate the palladium catalyst.[2] Using anhydrous and thoroughly degassed solvents is critical. The purity of the base is also important, as impurities can interfere with the catalytic cycle.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation of the Pd(0) catalyst and any phosphine ligands. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen before adding the catalyst and reagents.
-
Temperature Control: While heating is often necessary, excessive temperatures can lead to the degradation of the starting material or product. Monitor the reaction temperature closely.
-
-
Potential Side Reactions:
-
Deiodination: A common side reaction with iodo-aromatic compounds is reductive deiodination, where the iodine atom is replaced by a hydrogen atom. This can be promoted by certain reaction conditions and impurities.
-
Homocoupling: The formation of homocoupled products from the boronic acid or the iodo-pyrrole can reduce the yield of the desired cross-coupled product.
-
Protodeboronation: The boronic acid coupling partner can undergo protodeboronation, especially in the presence of water and certain bases, effectively removing it from the reaction mixture.
-
Q2: I am observing a significant amount of a byproduct that appears to be the deiodinated pyrrole (1H-pyrrole-2-carbaldehyde). How can I minimize this?
A2: Deiodination is a known challenge in cross-coupling reactions with iodo-heterocycles.[3] Here are some strategies to mitigate this side reaction:
-
Optimize Reaction Temperature: Higher temperatures can sometimes promote dehalogenation. Try running the reaction at a lower temperature for a longer duration.
-
Choice of Ligand: The choice of phosphine ligand can influence the rate of reductive dehalogenation. Consider screening different ligands to find one that favors the cross-coupling pathway.
-
Base Selection: The nature and strength of the base can impact the prevalence of deiodination. Experiment with milder bases to see if the side reaction is suppressed.
-
N-Protection of the Pyrrole: The free N-H of the pyrrole can sometimes participate in side reactions. Protecting the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM) can prevent dehalogenation and improve yields in some cases.[3]
Q3: My reaction seems to stall, and I'm left with unreacted starting material. What could be the cause?
A3: Incomplete conversion can be due to several factors:
-
Catalyst Deactivation: As mentioned, the palladium catalyst can be deactivated by oxygen or impurities. Ensure rigorous inert atmosphere techniques are used. It might also be beneficial to use a more robust pre-catalyst.
-
Insufficient Catalyst Loading: While higher catalyst loading can be costly, it may be necessary if the reaction is sluggish. However, always start with optimizing other parameters first.
-
Poor Solubility: this compound is a solid.[1] Ensure that it and all other reagents are fully dissolved in the reaction solvent at the reaction temperature. If solubility is an issue, a different solvent system may be required.
-
Formation of Dimers: 2-Acylpyrroles, like your starting material, have a tendency to form hydrogen-bonded dimers.[4] This can potentially reduce the effective concentration of the monomeric species available for reaction. Using a solvent that can disrupt hydrogen bonding might be beneficial.
Q4: I am struggling with the purification of my final product from the reaction mixture. What are some recommended strategies?
A4: Purification can be challenging due to the similar polarities of the product and potential byproducts.
-
Column Chromatography: This is the most common method for purification. A careful selection of the solvent system for silica gel chromatography is crucial. A gradient elution might be necessary to separate the desired product from unreacted starting material and byproducts like the deiodinated pyrrole.
-
Recrystallization: If the product is a solid and can be obtained in sufficient purity after an initial workup, recrystallization can be an effective purification technique.
-
Acid-Base Extraction: Depending on the nature of the coupled product, an acid-base extraction during the workup can help remove some impurities.
Quantitative Data Summary
The following table summarizes key reaction parameters that can be optimized for Suzuki-Miyaura coupling reactions involving pyrrole derivatives. These are starting points for optimization.
| Parameter | Recommended Condition | Potential Issues if Not Optimal |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Low conversion, catalyst decomposition |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Low yield, side reactions (e.g., deiodination) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Protodeboronation, low yield |
| Solvent | Dioxane/H₂O, Toluene, DMF, THF | Poor solubility, catalyst deactivation, side reactions |
| Temperature | 80-110 °C | Substrate/product degradation, increased side reactions |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1)
-
Schlenk flask or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Under a positive pressure of inert gas, add the palladium catalyst (0.05 equiv).
-
Add the degassed solvent to the flask via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for low-yield reactions.
Potential Degradation and Side Reaction Pathways
Caption: Common side reactions and degradation pathways.
References
Technical Support Center: 4-iodo-1H-pyrrole-2-carbaldehyde in Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-iodo-1H-pyrrole-2-carbaldehyde in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions performed with this compound?
A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to form C-C bonds. The most common applications are in Suzuki-Miyaura couplings with boronic acids or esters to synthesize 4-aryl-1H-pyrrole-2-carbaldehydes. It is also a suitable substrate for Sonogashira couplings with terminal alkynes and Heck couplings with alkenes.
Q2: Why is my Suzuki-Miyaura reaction with this compound showing low yield of the desired product and a significant amount of a dehalogenated byproduct (1H-pyrrole-2-carbaldehyde)?
A2: Dehalogenation is a common side reaction for electron-rich heteroaryl halides, including iodopyrroles, under Suzuki coupling conditions.[1][2] This is often exacerbated by the presence of an unprotected N-H group on the pyrrole ring. The N-H proton is acidic and can interfere with the catalytic cycle. To mitigate this, N-protection of the pyrrole is highly recommended.
Q3: What are the recommended N-protecting groups for this compound in coupling reactions?
A3: Electron-withdrawing protecting groups can help to stabilize the pyrrole ring and reduce the propensity for side reactions. Common choices include tosyl (Ts), Boc (tert-butyloxycarbonyl), and SEM (2-(trimethylsilyl)ethoxymethyl). The choice of protecting group may depend on the specific reaction conditions and the desired deprotection strategy.[1]
Q4: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What could be the cause?
A4: Homocoupling of boronic acids to form biaryls is a known side reaction in Suzuki-Miyaura couplings.[3][4] This can be promoted by the presence of oxygen, so ensuring the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) is crucial. The choice of palladium catalyst, ligand, and base can also influence the extent of homocoupling.
Q5: In my Sonogashira coupling, I am getting a lot of the homocoupled alkyne (Glaser coupling product). How can I avoid this?
A5: The Glaser coupling is a common side reaction in copper-co-catalyzed Sonogashira reactions, leading to the dimerization of the terminal alkyne.[5][6] To minimize this, copper-free Sonogashira protocols are often employed. If a copper co-catalyst is necessary, using it in minimal quantities and ensuring strictly anaerobic conditions can help to suppress this side reaction.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or no conversion of starting material | - Inactive catalyst- Inappropriate base or solvent- Low reaction temperature | - Use a fresh, active palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).- Use a suitable solvent system (e.g., dioxane/water, toluene/water, DMF).- Increase the reaction temperature. |
| Significant dehalogenation of this compound | - Unprotected pyrrole N-H group- Presence of water or other proton sources | - Protect the pyrrole nitrogen with a suitable group (e.g., Boc, Ts, SEM).- Use anhydrous solvents and reagents. |
| Homocoupling of boronic acid | - Presence of oxygen- Inappropriate catalyst/ligand system | - Thoroughly degas the reaction mixture and maintain an inert atmosphere.- Optimize the palladium catalyst and ligand. Bulky, electron-rich phosphine ligands can be beneficial. |
| Poor product yield despite good conversion | - Product degradation- Difficult purification | - Use milder reaction conditions (lower temperature, shorter reaction time).- Optimize the purification method (e.g., column chromatography with a different eluent system). |
Sonogashira Coupling
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or no product formation | - Inactive catalyst (Pd or Cu)- Inappropriate base or solvent- Low reaction temperature | - Use fresh catalysts. For the palladium catalyst, consider PdCl₂(PPh₃)₂ or Pd(PPh₃)₄. For the copper co-catalyst, CuI is common.- Use an amine base such as triethylamine (TEA) or diisopropylamine (DIPA), often used as the solvent or co-solvent.- Ensure the reaction temperature is sufficient.[7] |
| Glaser coupling (alkyne homocoupling) | - Presence of oxygen- High concentration of copper catalyst | - Perform the reaction under strictly anaerobic conditions.- Consider a copper-free Sonogashira protocol.- If using copper, minimize the amount of CuI. |
| Decomposition of starting materials | - Reaction temperature is too high- Unstable alkyne | - Optimize the reaction temperature.- Use a protecting group on the alkyne if it is sensitive to the reaction conditions. |
Heck Coupling
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low reactivity | - Inactive catalyst- Inappropriate base or solvent- Steric hindrance | - Use an active palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂).- Common bases include triethylamine and potassium carbonate.- Aprotic polar solvents like DMF or acetonitrile are often used.- For sterically hindered substrates, consider using bulky phosphine ligands. |
| Formation of double arylation products | - High catalyst loading- High concentration of the aryl halide | - Reduce the catalyst loading.- Use a slight excess of the alkene relative to the this compound. |
| Isomerization of the product alkene | - High reaction temperature- Prolonged reaction time | - Optimize the temperature and monitor the reaction to avoid extended heating after completion. |
Data Presentation
Table 1: Representative Yields for Suzuki-Miyaura Coupling of N-Protected 4-Bromo/Iodo-pyrrole Derivatives.
Note: Data for the specific this compound is limited in the literature. The following table is a compilation based on analogous N-protected bromopyrrole and iodopyrrole systems to illustrate the effect of N-protection on yield and the suppression of dehalogenation.
| Entry | Pyrrole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Dehalogenation (%) | Reference |
| 1 | N-Boc-4-bromopyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 75 | Not reported | [1] |
| 2 | 4-bromopyrrole-2-carboxylate (unprotected) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 35 | 48 | [8] |
| 3 | N-SEM-4-bromopyrrole-2-carboxylate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 12 | 82 | Not reported | [9] |
| 4 | N-Tosyl-3-iodopyrrole | Arylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | ~70-80 | Not reported | [10] |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling of N-Protected this compound (Illustrative)
-
N-Protection: To a solution of this compound in a suitable solvent (e.g., THF, DCM), add a base (e.g., NaH, Et₃N) followed by the protecting group precursor (e.g., Boc₂O, TsCl). Stir at room temperature until the reaction is complete (monitored by TLC). Work up and purify the N-protected product.
-
Coupling Reaction: To a dried Schlenk flask under an inert atmosphere (Argon), add the N-protected this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a degassed solvent system (e.g., 4:1 Dioxane:Water).
-
Heat the reaction mixture with stirring at the desired temperature (e.g., 80-100 °C) for the required time (typically 4-24 h), monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-N-protected-1H-pyrrole-2-carbaldehyde.
-
Deprotection (if required): Remove the N-protecting group under appropriate conditions (e.g., TFA for Boc, TBAF for SEM) to yield the final 4-aryl-1H-pyrrole-2-carbaldehyde.
Mandatory Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound, including the dehalogenation side reaction.
Caption: Catalytic cycles for the Sonogashira coupling, highlighting the Glaser homocoupling side reaction.
Caption: General experimental workflow for a palladium-catalyzed coupling reaction with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates | RTI [rti.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Improving the regioselectivity of iodination in pyrrole-2-carbaldehyde synthesis
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on improving the regioselectivity of iodination in pyrrole-2-carbaldehyde synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the iodination of pyrrole-2-carbaldehyde?
A1: The main challenges include controlling the position of iodination (regioselectivity) between the C4 and C5 positions, preventing over-iodination to form di- or poly-iodinated products, and managing the reactivity of the pyrrole ring, which can be sensitive to acidic conditions. The electron-withdrawing nature of the carbaldehyde group deactivates the pyrrole ring, making iodination more challenging than for simple pyrroles.
Q2: How does the choice of iodinating agent affect the regioselectivity?
A2: The choice of iodinating agent is critical. N-Iodosuccinimide (NIS) is a common reagent that, depending on the conditions, can favor iodination at the C5 position. Molecular iodine (I₂) in the presence of an oxidizing agent or a base can be modulated to favor iodination at the C4 position. The reactivity and steric bulk of the iodinating species play a significant role in determining the site of substitution.
Q3: I am observing a mixture of 4-iodo and 5-iodo isomers. How can I improve the selectivity for the 4-iodo product?
A3: To selectively obtain the 4-iodo-1H-pyrrole-2-carbaldehyde, a method employing sodium iodide (NaI) as the iodine source with sodium persulfate (Na₂S₂O₈) as an oxidant in a mixed solvent system like acetonitrile-water has been shown to be effective.[1] This method proceeds via a tandem ring-contraction of pyridinium salts followed by a regioselective C-H iodination.
Q4: How can I favor the formation of 5-iodo-1H-pyrrole-2-carbaldehyde?
A4: For the synthesis of the 5-iodo isomer, N-Iodosuccinimide (NIS) is a suitable reagent. The reaction is typically carried out in a solvent like methanol. This approach has been demonstrated to be effective for the C5-iodination of similar pyrrole-3-carboxaldehydes and can be adapted for pyrrole-2-carbaldehyde.[2]
Q5: My reaction is resulting in a significant amount of di-iodinated (4,5-diiodo) product. What can I do to minimize this?
A5: To prevent di-iodination, you can try the following:
-
Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use close to a 1:1 molar ratio of the iodinating agent to the pyrrole-2-carbaldehyde.
-
Temperature: Perform the reaction at a lower temperature to reduce the reaction rate and improve selectivity.
-
Slow Addition: Add the iodinating agent slowly to the reaction mixture to maintain a low concentration of the active iodinating species.
Q6: The iodination reaction is not proceeding to completion, and I am recovering a lot of starting material. What are some potential solutions?
A6: If you are experiencing low conversion, consider the following:
-
Activation: For less reactive substrates, the addition of a catalytic amount of an acid, such as trifluoroacetic acid (TFA), can activate the iodinating agent (e.g., NIS).[3]
-
Oxidant: When using I₂ or NaI, ensure that the accompanying oxidant is active and present in the correct stoichiometric amount to generate the electrophilic iodine species.
-
Reaction Time and Temperature: You may need to increase the reaction time or temperature, but monitor carefully for byproduct formation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Regioselectivity (Mixture of Isomers) | - Inappropriate choice of iodinating agent or reaction conditions. - Reaction temperature is too high. | - For C4-iodination, use NaI with an oxidant like Na₂S₂O₈. - For C5-iodination, use NIS. - Lower the reaction temperature to improve selectivity. |
| Formation of Di-iodinated Product | - Excess of iodinating agent. - High reaction temperature or prolonged reaction time. | - Use 1.0-1.2 equivalents of the iodinating agent. - Add the iodinating agent portion-wise or via a syringe pump. - Reduce the reaction temperature and monitor the reaction progress closely by TLC or GC-MS. |
| Low or No Conversion | - Insufficiently reactive iodinating agent for the deactivated pyrrole ring. - Deactivation of the catalyst or oxidant. | - Add a catalytic amount of a strong acid like trifluoroacetic acid (TFA) when using NIS. - Ensure the oxidant is fresh and active. - Consider using a more powerful iodinating system, such as I₂ with an oxidizing agent. |
| Product Degradation | - Harsh acidic conditions. - High reaction temperatures. | - Use milder acidic catalysts if required. - Perform the reaction at the lowest effective temperature. - Minimize the reaction time. |
| Difficult Purification of Isomers | - Similar polarity of the 4-iodo and 5-iodo isomers. | - Use a high-performance column chromatography system with a shallow solvent gradient. - Consider derivatization of the aldehyde or the N-H group to alter the polarity of the isomers for easier separation, followed by deprotection. |
Data Presentation: Comparison of Iodination Methods
The following table summarizes quantitative data for different methods of regioselective iodination of pyrrole aldehydes. Note that direct comparative data for pyrrole-2-carbaldehyde is limited; therefore, data for the closely related pyrrole-3-carboxaldehyde is included to demonstrate the effect of reagents on regioselectivity.
| Target Product | Substrate | Iodinating Agent / Conditions | Solvent | Temperature | Yield (%) | Regioselectivity (C4:C5) | Reference |
| 4-Iodopyrrole-2-carbaldehyde | N-substituted Pyridinium Salt | NaI, Na₂S₂O₈ | MeCN/H₂O | 80 °C | 62-76 | >95:5 | [1] |
| 4-Iodopyrrole-3-carboxaldehyde | Pyrrole-3-carboxaldehyde Precursor | I₂ | DMSO | 20 °C | up to 78 | C4 selective | [2] |
| 5-Iodopyrrole-3-carboxaldehyde | Pyrrole-3-carboxaldehyde Precursor | NIS | MeOH | rt to heat | Good to High | C5 selective | [2] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of this compound[1][2]
This protocol is based on a tandem ring-contraction/regioselective C-H iodination reaction.
-
Reaction Setup: To a solution of the corresponding N-substituted pyridinium salt (1.0 equiv) in a 20:1 mixture of acetonitrile (MeCN) and water, add sodium iodide (NaI, 1.3 equiv), sodium persulfate (Na₂S₂O₈, 3.4 equiv), and sodium carbonate (Na₂CO₃, 3.0 equiv).
-
Reaction Conditions: Stir the mixture at 80 °C for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Add water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the this compound.
Protocol 2: Regioselective Synthesis of 5-Iodo-1H-pyrrole-2-carbaldehyde (Adapted)[3]
This protocol is adapted from the selective C5-iodination of pyrrole-3-carboxaldehydes.
-
Reaction Setup: Dissolve pyrrole-2-carbaldehyde (1.0 equiv) in methanol (MeOH).
-
Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1 equiv) portion-wise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature. If the reaction is slow, gently heat the mixture and monitor the progress by TLC.
-
Work-up and Purification: Once the starting material is consumed, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove any remaining iodine, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄ and concentrate. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for regioselective C4 and C5 iodination.
Caption: Troubleshooting logic for iodination of pyrrole-2-carbaldehyde.
References
Catalyst selection and optimization for Suzuki reactions of 4-iodopyrroles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 4-iodopyrroles.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalysts for the Suzuki coupling of 4-iodopyrroles?
A1: A variety of palladium catalysts are effective for the Suzuki coupling of 4-iodopyrroles. Commonly used catalysts include palladium(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) precatalysts such as Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), which are reduced in situ to the active Pd(0) species.[1][2] For more challenging substrates, precatalysts incorporating bulky, electron-rich phosphine ligands, such as SPhos and XPhos, can significantly enhance reaction efficiency.[1]
Q2: How does the choice of ligand impact the reaction?
A2: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) can accelerate the rate-determining oxidative addition step, especially for less reactive or sterically hindered substrates.[1][3] They also promote the final reductive elimination step to release the product. The choice of ligand can influence reaction rates, catalyst stability, and the suppression of side reactions.[3]
Q3: What is the role of the base in the Suzuki reaction and which ones are commonly used?
A3: The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[3] Common inorganic bases include carbonates (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[1][4] The choice of base can depend on the solvent system and the sensitivity of the substrates. For instance, cesium carbonate is often effective but more expensive, while potassium carbonate is a common first choice.[1][5]
Q4: Which solvent systems are recommended for Suzuki reactions of 4-iodopyrroles?
A4: Suzuki reactions are typically performed in a mixture of an organic solvent and water. The aqueous phase is often necessary to dissolve the inorganic base.[1] Common organic solvents include ethers like 1,4-dioxane and 1,2-dimethoxyethane (DME), or aromatic hydrocarbons such as toluene.[1] The ratio of organic solvent to water is typically around 3:1 to 4:1.[1] The choice of solvent can affect the solubility of reactants and catalyst, thereby influencing the reaction rate and yield.
Q5: Is it necessary to protect the pyrrole nitrogen (N-H)?
A5: While not always mandatory, N-H protection is highly recommended. The acidic proton of an unprotected pyrrole can interfere with the catalytic cycle, potentially leading to catalyst inhibition or side reactions.[6] Common protecting groups like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxy)methyl) are often employed to improve yields and reaction consistency.[3]
Troubleshooting Guide
Q1: I am observing low or no conversion of my 4-iodopyrrole. What are the possible causes and solutions?
A1: Low or no product formation can stem from several issues related to the catalyst, reagents, or reaction conditions.
-
Possible Cause: Inactive Catalyst. The palladium catalyst may have degraded due to exposure to air or moisture. Palladium black (insoluble palladium precipitate) formation is a visual indicator of catalyst decomposition.
-
Possible Cause: Insufficiently Active Base or Poor Solubility. The chosen base may not be strong enough or may be poorly soluble in the reaction medium, hindering the crucial transmetalation step.
-
Solution: Switch to a stronger or more soluble base. For example, if K₂CO₃ gives poor results, try K₃PO₄ or Cs₂CO₃.[1] Ensure the solvent system contains an aqueous phase to help dissolve the base.
-
-
Possible Cause: Low Reaction Temperature. The reaction may require more thermal energy to overcome the activation barrier.
Q2: My reaction is producing significant amounts of a dehalogenated pyrrole byproduct. How can I minimize this?
A2: Dehalogenation (replacement of iodine with hydrogen) is a common side reaction, particularly with highly reactive substrates like 4-iodopyrroles.
-
Possible Cause: Catalyst Choice. Some catalyst systems are more prone to promoting dehalogenation.
-
Solution: While 4-iodopyrroles are highly reactive, this reactivity can sometimes lead to side reactions. In some cases, the corresponding 4-bromopyrrole may offer a better balance between reactivity and stability, leading to higher yields of the desired product.[2]
-
-
Possible Cause: Presence of Protic Impurities. Water or other protic species can serve as a proton source for the dehalogenation pathway.
-
Solution: While water is often required to dissolve the base, using rigorously dried organic solvents and high-purity reagents can help. The choice of boronic acid versus a boronate ester can also influence this side reaction.
-
Q3: I am observing a significant amount of homocoupling of my boronic acid. What can be done to prevent this?
A3: Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is often caused by the presence of oxygen.
-
Possible Cause: Oxygen in the Reaction Mixture. Oxygen can promote the oxidative homocoupling of the boronic acid.
-
Solution: Thoroughly degas all solvents before use by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[8]
-
-
Possible Cause: Catalyst System. The choice of palladium source and ligand can influence the rate of homocoupling versus the desired cross-coupling.
-
Solution: Screening different ligands may identify a system that favors the cross-coupling pathway. Using a slight excess of the boronic acid (1.1-1.5 equivalents) is common, but a large excess may lead to more homocoupling.[8]
-
Data Presentation: Catalyst System Performance
The following tables summarize quantitative data for Suzuki-Miyaura coupling reactions of relevant N-protected bromopyrroles and other iodo-heterocycles. While data for 4-iodopyrroles is sparse in the literature, the conditions for 4-bromopyrroles are highly relevant, with the understanding that 4-iodopyrroles will generally react faster or under milder conditions.
Table 1: Suzuki-Miyaura Coupling of Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate [3]
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (10) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 61 |
| 2 | Pd(PPh₃)₂Cl₂ (10) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 43 |
| 3 | Pd(OAc)₂ (10) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 35 |
| 4 | Pd(dppf)Cl₂ (10) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 52 |
| 5 | Pd(PPh₃)₄ (10) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 75 |
| 6 | Pd(PPh₃)₄ (10) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 81 |
| 7 | Pd(PPh₃)₄ (10) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 90 |
Table 2: Representative Conditions for Suzuki Coupling of Various Iodo-Heterocycles
| Iodo-Heterocycle | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time | Yield (%) |
| 4-Iodo-1-methyl-1H-pyrazole[1] | Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 | 5-12 min (MW) | 95 |
| 2-Bromo-4-iodopyridine[8] | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80-90 | 4-12 h | 85-95 |
| 4-Iodoanisole[5] | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ (2) | DMF | Reflux (MW) | 90 min | 92 |
| N-Boc-4-iodophenylalanine[4] | Phenylboronic acid | PNIPAM-co-DAPMA-Pd | K₃PO₄ (5) | Aqueous | 37 | 24 h | 100 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of N-Protected 4-Iodopyrrole (Conventional Heating)
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the N-protected 4-iodopyrrole (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[8]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[1]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.[8]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]
Protocol 2: General Procedure for Suzuki Coupling (Microwave-Assisted)
-
Reaction Setup: In a microwave reaction vial, combine the N-protected 4-iodopyrrole (1.0 equiv), the arylboronic acid (1.3 equiv), the base (e.g., Cs₂CO₃, 2.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).[1]
-
Solvent Addition: Add the degassed solvent system (e.g., DME/H₂O, 4:1 v/v).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 90-120 °C) for 5-20 minutes.[1]
-
Workup and Purification: After cooling, work up and purify the product as described in the conventional heating protocol.
Visualizations
Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.
Caption: Troubleshooting decision tree for common Suzuki reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Palladium Catalyzed Suzuki and Heck Reactions and Synthesis of Pyrrole Derivatives - Dissertation [m.dissertationtopic.net]
Technical Support Center: Purification of 4-iodo-1H-pyrrole-2-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 4-iodo-1H-pyrrole-2-carbaldehyde. Our aim is to address common issues encountered during the purification process to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from the starting materials, side reactions, or degradation. Depending on the synthetic route, which often involves Vilsmeier-Haack formylation followed by iodination, potential impurities include:
-
Unreacted 1H-pyrrole-2-carbaldehyde: The starting material for the iodination step.
-
Di-iodinated pyrrole species: Over-iodination can lead to the formation of di-iodo-1H-pyrrole-2-carbaldehyde isomers.
-
Other positional isomers: Depending on the regioselectivity of the iodination reaction, other iodo-substituted isomers might be present.
-
Residual solvents: Solvents used in the reaction and work-up (e.g., dichloromethane, ethyl acetate, hexanes).
-
Reagents: Traces of iodinating reagents (e.g., N-iodosuccinimide) or catalysts.
-
Polymeric or degradation products: Pyrroles can be sensitive to strong acids and light, potentially leading to the formation of colored, high-molecular-weight impurities.
Q2: My crude product is a dark oil or a sticky solid. What does this indicate?
A2: The presence of a dark oil or sticky solid often suggests the presence of polymeric impurities or residual solvents. Pyrrole derivatives can be prone to polymerization, especially under acidic conditions or upon prolonged exposure to air and light. It is crucial to handle the crude product promptly and store it under an inert atmosphere, protected from light, and at a low temperature.
Q3: What is the recommended first step for purifying crude this compound?
A3: For a significantly impure crude product, especially if it is oily or intensely colored, column chromatography is the recommended initial purification step. This will help to separate the desired product from baseline impurities, highly non-polar byproducts, and polar polymeric material. If the crude product is a solid with some discoloration, recrystallization might be a viable first step, although a preliminary column purification is often beneficial.
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: The purity of your compound can be effectively assessed using the following techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample and to determine an appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities by comparing the integration of signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in hot solvent. | The solvent is not appropriate for your compound, or there are insoluble impurities. | Try a more polar solvent or a solvent mixture. If a significant amount of solid remains, it may be an insoluble impurity. In this case, perform a hot filtration to remove the solid before allowing the solution to cool. |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used), or the solution is supersaturated. | To induce crystallization, try scratching the inside of the flask with a glass rod at the liquid-air interface. Alternatively, add a seed crystal of the pure compound. If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again. |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the compound is still impure. | Use a lower-boiling point solvent. If impurities are suspected, first purify the compound by column chromatography. |
| Low recovery of the purified product. | Too much solvent was used for recrystallization or washing, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. When washing the crystals, use a minimal amount of ice-cold solvent. To improve recovery, the filtrate can be concentrated and cooled to obtain a second crop of crystals. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | The chosen mobile phase is not optimal. | Perform a TLC analysis with various solvent systems to find an eluent that gives good separation between your product and the impurities. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate or dichloromethane. |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexanes/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
| The compound runs through the column too quickly. | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
| Streaking or tailing of the compound band on the column. | The compound may be too polar for the silica gel, or it might be degrading on the column. | Add a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds, to improve the peak shape. Ensure the silica gel is of good quality and consider using a less acidic stationary phase like alumina if degradation is suspected. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of a test solvent (e.g., hexanes, ethyl acetate, dichloromethane, or mixtures thereof). The ideal solvent will dissolve the compound when hot but not at room temperature. A common solvent system for similar compounds is a mixture of hexanes and ethyl acetate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Column Chromatography Protocol
-
TLC Analysis: Determine a suitable mobile phase by running TLC plates with your crude product in various solvent mixtures (e.g., different ratios of hexanes:ethyl acetate or hexanes:dichloromethane). The ideal solvent system will give your desired product an Rf value of approximately 0.3-0.4 and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes) and pour it into the chromatography column. Allow the silica to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Typical Column Chromatography Conditions for Pyrrole Aldehydes
| Stationary Phase | Mobile Phase (starting point) | Gradient | Compound Polarity |
| Silica Gel | 10% Ethyl Acetate in Hexanes | 10% to 50% Ethyl Acetate | Moderately Polar |
| Silica Gel | 5% Dichloromethane in Hexanes | 5% to 30% Dichloromethane | Less Polar |
| Alumina (Neutral) | 20% Ethyl Acetate in Hexanes | 20% to 60% Ethyl Acetate | Moderately Polar (acid-sensitive) |
Note: These are general guidelines. The optimal conditions should be determined experimentally for your specific crude mixture.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting recrystallization issues.
Impact of solvent and base on the efficiency of reactions with 4-iodo-1H-pyrrole-2-carbaldehyde
Welcome to the technical support center for experiments involving 4-iodo-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize reaction outcomes. Here you will find frequently asked questions (FAQs) and troubleshooting guides focused on the critical role of solvents and bases in achieving high reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block primarily used in cross-coupling reactions due to the reactive C-I bond. The most common transformations include Suzuki-Miyaura coupling, Sonogashira coupling, and N-alkylation or N-protection reactions.[1] The aldehyde group can be used for subsequent modifications, while the N-H group allows for functionalization of the pyrrole ring.
Q2: My starting material appears to be degrading during the reaction. What are the general stability considerations for this compound?
A2: Pyrrole-2-carbaldehydes can be sensitive to reaction conditions. Self-condensation can occur at elevated temperatures, and the pyrrole ring can be susceptible to strongly acidic or oxidative environments.[2] It is crucial to use purified reagents and consider the reaction temperature carefully.[3] For sensitive substrates, conducting reactions under an inert atmosphere (e.g., Nitrogen or Argon) with dry solvents can prevent degradation and improve yields.[3]
Q3: How does the N-H group on the pyrrole ring affect my reaction?
A3: The acidic N-H proton can interfere with certain reactions, particularly those employing strong bases or organometallic reagents. It can be deprotonated by the base, consuming the reagent and potentially altering the electronic properties of the pyrrole ring. For this reason, N-protection (e.g., with a Boc group) is often performed prior to subsequent transformations. However, in some base-catalyzed reactions, deprotonation is an intended step of the mechanism.
Troubleshooting Guide: Cross-Coupling Reactions
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Low yields in Suzuki-Miyaura coupling are a common issue. The choice of base and solvent system is critical for an efficient catalytic cycle.
Troubleshooting Steps:
-
Evaluate the Base: The base is crucial for the transmetalation step. Inorganic bases are most common. If you are experiencing low yields, consider screening different bases. Stronger bases are not always better and can lead to side reactions.[4]
-
Solvent System Selection: The solvent must solubilize the reactants and facilitate the catalytic cycle. Often, a mixture of an organic solvent and water is most effective.
-
Catalyst Choice: While many palladium catalysts are effective, the choice of ligand can significantly impact the reaction. Ensure your catalyst is active and not poisoned.
Data Presentation: Impact of Base and Solvent on Suzuki-Miyaura Coupling Efficiency
| Catalyst | Base | Solvent System | Typical Yield Efficiency | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Moderate to Good | A common starting point, but may require heat.[5] |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | Moderate to Good | Alternative carbonate base. |
| PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane/Water | Good to Excellent | Often effective for challenging substrates. |
| Pd(OAc)₂ + SPhos | Cs₂CO₃ | Toluene/Water | Good to Excellent | SPhos is an electron-rich biaryl phosphine ligand that can improve catalytic activity. |
Issue 2: Poor Performance in Sonogashira Coupling
The Sonogashira coupling is sensitive to the base, solvent, temperature, and the presence of copper co-catalysts.
Troubleshooting Steps:
-
Base Selection is Critical: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are typically used.[6][7] They act as both a base and a solvent. Inorganic bases like K₂CO₃ have also been used but may be less effective.[6][8] Reactions often fail in the complete absence of a base.[6]
-
Optimize the Temperature: Yields can be highly dependent on temperature. A gradual increase from 80 °C to 120 °C can significantly improve product formation.[6]
-
Consider the Solvent: While the amine base can sometimes serve as the solvent, co-solvents like toluene, DMF, or THF are often employed to improve solubility and reaction rates.[6]
Data Presentation: Effect of Solvent and Base on Sonogashira Coupling
| Base | Co-Solvent | Temperature (°C) | Relative Efficiency | Notes |
| Triethylamine (Et₃N) | Toluene | 100-120 | Excellent | A robust, commonly used system that often gives high yields.[6] |
| Triethylamine (Et₃N) | None | 50 | Good | Works well for highly reactive substrates.[7] |
| Diisopropanolamine (DIPA) | DMF | 80 | Moderate | An alternative amine base and polar aprotic solvent combination.[9] |
| K₂CO₃ | Toluene | 100 | Low | Inorganic bases are generally less effective for this reaction.[6] |
| KOH | Toluene | 100 | Low | Strong inorganic bases often result in poor product formation.[6] |
Troubleshooting Guide: N-Alkylation and N-Protection
Issue 3: Low Yield or Regioselectivity Issues in N-Alkylation
Direct N-alkylation can sometimes be complicated by competing O-alkylation of the deprotonated aldehyde (enolization) or lack of reactivity.
Troubleshooting Steps:
-
Choice of Base and Solvent: For simple alkylations with alkyl halides, a moderately strong base in a polar aprotic solvent is a standard choice. Phase-transfer catalysis (PTC) conditions can also be highly effective.[10]
-
Protecting the Aldehyde: If side reactions involving the aldehyde are suspected, consider protecting it as an acetal before performing the N-alkylation, followed by deprotection.
-
Alternative: N-Boc Protection: For many synthetic routes, protecting the pyrrole nitrogen with a tert-butyloxycarbonyl (Boc) group is a reliable step. This enhances stability and prevents interference from the N-H proton in subsequent reactions.
Data Presentation: Conditions for N-Alkylation & N-Boc Protection
| Reaction | Base / Catalyst | Solvent | Temperature | Efficiency | Notes |
| N-Alkylation (Alkyl Halide) | K₂CO₃ or Cs₂CO₃ | DMF or Acetonitrile | Room Temp to 80 °C | Good | Standard conditions for many heterocyclic alkylations. |
| N-Alkylation (PTC) | KOH (solid) / TBAB | Toluene or neat | Room Temp | Very Good | Mild and often high-yielding method.[10] |
| N-Boc Protection | DMAP (cat.) / (Boc)₂O | THF or Dichloromethane | Room Temp | Excellent | A standard and highly efficient method for Boc protection. |
| N-Boc Protection | Iodine (cat.) / (Boc)₂O | Solvent-free | Room Temp | Excellent | A practical and efficient alternative protocol.[11] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the chosen base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add the solvent system (e.g., Toluene:H₂O 4:1, 0.1 M).
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir until TLC or LC-MS analysis indicates consumption of the starting material.
-
Cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for N-Boc Protection
-
Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., Tetrahydrofuran - THF).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq.).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Stir the reaction at room temperature. The reaction is typically complete within a few hours. Monitor progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like Ethyl Acetate and wash with 1M HCl, followed by saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the N-Boc protected product, which can be purified further by chromatography if necessary.
Visualized Workflows
Caption: A logical workflow for optimizing cross-coupling reactions by systematically screening solvents and bases.
Caption: A troubleshooting flowchart to diagnose and resolve common causes of low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [repository.kaust.edu.sa]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
Validation & Comparative
Navigating Purity: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-iodo-1H-pyrrole-2-carbaldehyde
For researchers, scientists, and professionals in drug development, the precise determination of purity is a critical checkpoint in the lifecycle of any chemical entity. This guide provides a comprehensive comparison of the use of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of 4-iodo-1H-pyrrole-2-carbaldehyde, a valuable building block in medicinal chemistry. We present detailed experimental protocols, predicted spectral data, and a comparative analysis with alternative methods to offer a robust framework for quality control.
The unambiguous characterization of this compound is paramount to ensure the reliability and reproducibility of downstream applications. NMR spectroscopy stands as a powerful, non-destructive technique that provides detailed structural information and quantitative analysis from a single experiment.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of fully assigned experimental spectra in the public domain, the following ¹H and ¹³C NMR data for this compound in a common deuterated solvent like CDCl₃ are predicted based on established principles of NMR spectroscopy for pyrrole derivatives and the known effects of iodo and formyl substituents.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| Aldehyde Proton | 9.5 - 9.7 | Singlet | - | H-C=O |
| Pyrrole NH | 8.0 - 9.0 (broad) | Singlet | - | N-H |
| Pyrrole H5 | 7.1 - 7.3 | Doublet | ~1.5 - 2.5 | H-5 |
| Pyrrole H3 | 6.9 - 7.1 | Doublet | ~1.5 - 2.5 | H-3 |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| Aldehyde Carbonyl | 175 - 185 | C=O | ||
| Pyrrole C2 | 130 - 140 | C-2 | ||
| Pyrrole C5 | 125 - 135 | C-5 | ||
| Pyrrole C3 | 115 - 125 | C-3 | ||
| Pyrrole C4 | 80 - 90 | C-4 (C-I) |
Experimental Protocols for Purity Assessment by Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a compound by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration.
Sample Preparation
-
Internal Standard Selection: Choose an internal standard that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte's signals. For this compound, suitable standards include maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone. The standard should be stable, non-volatile, and accurately weighed.
-
Sample and Standard Weighing: Accurately weigh a specific amount of the this compound sample and the chosen internal standard.
-
Dissolution: Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆, as it effectively dissolves both the analyte and many common standards) in a volumetric flask to ensure a homogenous solution.
-
Transfer: Transfer a precise volume of the solution to an NMR tube.
¹H NMR Data Acquisition
To ensure accurate quantification, specific acquisition parameters must be employed:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Pulse Angle: Use a 90° pulse to ensure complete excitation of the magnetization.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T₁ of both the analyte and the standard) is crucial for complete relaxation of all protons, ensuring that the signal integrals are directly proportional to the number of protons. A typical starting point is a d1 of 30-60 seconds.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals to be integrated).
-
Data Processing: After acquisition, the spectrum should be carefully phased and baseline corrected to ensure accurate integration.
Purity Calculation
The purity of the this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Logical Workflow for NMR-Based Purity Assessment
Caption: Workflow for purity assessment of this compound using qNMR.
Comparison with Alternative Purity Assessment Methods
While NMR is a powerful tool, other analytical techniques are also commonly employed for purity determination. A multi-technique approach often provides the most comprehensive understanding of a sample's purity profile.
Table 2: Comparison of Purity Assessment Methods
| Method | Advantages | Disadvantages | Applicability to this compound |
| ¹H and ¹³C NMR | - Provides structural confirmation and quantification in one experiment.- Non-destructive.- High precision and accuracy with qNMR.- Can identify and quantify unknown impurities if their structure can be elucidated. | - Lower sensitivity compared to chromatographic methods.- Signal overlap can complicate analysis in complex mixtures.- Requires a relatively pure internal standard for qNMR. | Excellent. Provides a direct measure of the molar purity and can help identify potential starting materials or side-products as impurities. |
| High-Performance Liquid Chromatography (HPLC) | - High sensitivity and resolution.- Can separate and quantify a wide range of impurities.- Well-established and widely available. | - Requires a reference standard for each impurity for accurate quantification.- Destructive.- Method development can be time-consuming. | Highly Recommended. Orthogonal to NMR, HPLC is ideal for detecting trace-level impurities that may not be visible in the NMR spectrum. |
| Gas Chromatography (GC) | - Excellent for volatile and thermally stable compounds.- High sensitivity. | - Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for polar compounds. | Potentially suitable. The volatility of this compound would need to be assessed. It may require derivatization to improve its chromatographic behavior. |
| Mass Spectrometry (MS) | - Provides accurate mass information for identity confirmation.- Can be coupled with chromatography (LC-MS, GC-MS) for impurity identification. | - Not inherently quantitative without appropriate calibration.- Ionization efficiency can vary significantly between compounds. | Essential for identity confirmation. When coupled with HPLC or GC, it is invaluable for identifying unknown impurities based on their mass-to-charge ratio. |
| Elemental Analysis | - Provides the elemental composition (C, H, N, etc.) of the bulk sample. | - Does not provide information on the nature of impurities.- Less sensitive to small amounts of impurities.- Iodine content determination requires specific methods. | Good for confirming elemental composition. Can indicate the presence of significant impurities if the experimental values deviate from the theoretical values. |
Potential Impurities in the Synthesis of this compound
The Vilsmeier-Haack reaction is a common method for the formylation of pyrroles.[1] Potential impurities that could arise during the synthesis of this compound include:
-
Unreacted 4-iodopyrrole: The starting material for the formylation reaction.
-
Over-formylated products: Diformyl or other multi-formylated pyrroles, although less likely under controlled conditions.
-
Positional isomers: Depending on the synthetic route to 4-iodopyrrole, other iodinated pyrrole isomers could be present.
-
Residual solvents: Solvents used in the reaction and purification steps.
-
Decomposition products: Iodinated pyrroles can be sensitive to light and air, potentially leading to decomposition.
The presence of these impurities can be monitored and quantified using the NMR methods described above. For instance, the characteristic signals of unreacted 4-iodopyrrole would be distinct from the product and could be integrated for quantification.
Signaling Pathways and Logical Relationships in Purity Analysis
The decision-making process for purity analysis involves a logical progression from initial screening to comprehensive characterization.
Caption: Decision-making workflow for the purity analysis of a synthesized compound.
References
A Comparative Analysis of 4-Iodo- and 4-Bromo-1H-pyrrole-2-carbaldehyde in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the efficiency and success of synthetic routes. Halogenated heterocycles, such as 4-halopyrrole-2-carbaldehydes, are versatile building blocks in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The choice between an iodo- or bromo-substituted precursor can significantly impact reaction conditions, yields, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 4-iodo-1H-pyrrole-2-carbaldehyde and 4-bromo-1H-pyrrole-2-carbaldehyde in palladium-catalyzed cross-coupling reactions, supported by available experimental data.
The enhanced reactivity of aryl iodides over their bromide counterparts is a well-established principle in palladium-catalyzed cross-coupling chemistry. This difference is primarily attributed to the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. The lower bond dissociation energy of the C-I bond facilitates the initial, and often rate-determining, oxidative addition step in the catalytic cycle of many cross-coupling reactions. This generally translates to milder reaction conditions, shorter reaction times, and often higher yields for iodo-substituted substrates.
Performance in Suzuki-Miyaura Coupling
A study on the Suzuki-Miyaura coupling of methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate, a protected form of 4-bromopyrrole-2-carboxylic acid, with phenylboronic acid provides valuable insight. Under optimized conditions using Pd(PPh₃)₄ as the catalyst and Cs₂CO₃ as the base in a dioxane/water solvent system at 90 °C, the desired coupled product was obtained in an 85% yield[1]. It is important to note that initial conditions with Na₂CO₃ as the base gave a lower yield of 61%[1]. The use of an N-protecting group (in this case, a SEM group) is often employed to prevent side reactions and improve the stability of the pyrrole ring under the reaction conditions.
For this compound, specific quantitative data for its Suzuki-Miyaura coupling with phenylboronic acid is not explicitly detailed in the readily available literature. However, based on the general reactivity trend of aryl halides, it is anticipated that this compound would undergo the Suzuki-Miyaura coupling under similar or even milder conditions to afford the corresponding 4-phenyl-1H-pyrrole-2-carbaldehyde in a comparable or potentially higher yield than its bromo counterpart.
The following table summarizes the available and expected performance of the two compounds in a Suzuki-Miyaura coupling with phenylboronic acid.
| Feature | This compound | 4-Bromo-1H-pyrrole-2-carbaldehyde (N-SEM protected analog) |
| Coupling Partner | Phenylboronic Acid | Phenylboronic Acid |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Base | Cs₂CO₃ | Cs₂CO₃ |
| Solvent | Dioxane/H₂O | Dioxane/H₂O |
| Temperature | Expected: 80-90 °C | 90 °C |
| Reaction Time | Expected: Shorter | Not explicitly stated |
| Yield | Expected: Good to Excellent | 85%[1] |
General Reactivity in Other Cross-Coupling Reactions
The higher reactivity of the C-I bond is a consistent theme across various palladium-catalyzed cross-coupling reactions.
-
Sonogashira Coupling: In the Sonogashira reaction, which couples aryl halides with terminal alkynes, aryl iodides are known to react under milder conditions, often at room temperature, while aryl bromides typically require heating.[2]
-
Heck Reaction: The Heck reaction, involving the coupling of an aryl halide with an alkene, also generally proceeds more readily with aryl iodides.
-
Buchwald-Hartwig Amination: This C-N bond-forming reaction also follows the general reactivity trend of I > Br.
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura coupling of a halo-pyrrole derivative. These should be considered as a starting point and may require optimization for the specific substrates.
General Procedure for Suzuki-Miyaura Coupling of a 4-Halopyrrole Derivative
To a reaction vessel is added the N-protected 4-halopyrrole-2-carbaldehyde (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.). The vessel is then subjected to several cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., a 4:1 mixture of dioxane and water) is added via syringe. The reaction mixture is then heated to the desired temperature (typically 80-100 °C) and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is subsequently purified by column chromatography on silica gel to afford the desired 4-aryl-1H-pyrrole-2-carbaldehyde.
Logical Relationships in Cross-Coupling Reactivity
The choice between 4-iodo- and 4-bromo-1H-pyrrole-2-carbaldehyde for a cross-coupling reaction can be visualized as a decision-making process based on desired reaction parameters.
Conclusion
References
A Comparative Guide to the Characterization of 4-iodo-1H-pyrrole-2-carbaldehyde: HRMS vs. Alternative Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides an objective comparison of High-Resolution Mass Spectrometry (HRMS) with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy for the structural elucidation and confirmation of 4-iodo-1H-pyrrole-2-carbaldehyde, a valuable building block in medicinal chemistry.
This document outlines the distinct advantages and complementary nature of these analytical techniques, supported by detailed experimental protocols and data presented for easy comparison.
At a Glance: Performance Comparison
High-Resolution Mass Spectrometry stands out for its exceptional mass accuracy, providing unambiguous elemental composition. NMR spectroscopy offers detailed structural information about the connectivity of atoms, while FT-IR spectroscopy is a rapid and effective tool for identifying functional groups. The table below summarizes the key quantitative performance metrics of these techniques in the analysis of this compound.
| Parameter | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FT-IR) Spectroscopy |
| Information Provided | Elemental Composition, Molecular Formula | Atomic Connectivity, 3D Structure | Functional Groups |
| Theoretical Exact Mass (C₅H₄INO) | 220.933746 g/mol [1] | - | - |
| Typical Mass Accuracy | < 5 ppm | - | - |
| Resolution | > 20,000 FWHM | - | 4 cm⁻¹ |
| Key Data Output | High-resolution m/z value | Chemical Shift (ppm), Coupling Constants (Hz) | Wavenumber (cm⁻¹) |
| Sample Requirement | Micrograms to Nanograms | Milligrams | Milligrams |
High-Resolution Mass Spectrometry (HRMS): Unrivaled Precision in Mass Determination
HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and confidence. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass, providing an unambiguous molecular formula.
Experimental Protocol: HRMS Analysis
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an electrospray ionization (ESI) source is typically used.
Sample Preparation:
-
A stock solution of this compound is prepared by dissolving approximately 1 mg of the solid compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
The stock solution is then diluted to a final concentration of 1-10 µg/mL.
-
An internal calibrant may be added to the sample solution to ensure high mass accuracy.
Acquisition Parameters:
-
Ionization Mode: Positive or negative ion mode can be used, depending on the analyte's properties. For this compound, positive ion mode is often suitable.
-
Mass Range: A scan range of m/z 50-500 is typically sufficient to observe the molecular ion.
-
Resolution: A resolution setting of at least 70,000 FWHM is employed to achieve high mass accuracy.
-
Data Analysis: The acquired data is processed to determine the accurate mass of the molecular ion. This experimental mass is then compared to the theoretical exact mass to confirm the elemental composition.
Figure 1. Experimental workflow for the characterization of this compound using HRMS.
Alternative Characterization Techniques
While HRMS provides the definitive molecular formula, NMR and FT-IR spectroscopy offer complementary structural information that is essential for a complete characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule. Both ¹H and ¹³C NMR are crucial for the structural elucidation of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2]
-
A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.
-
The solution is transferred to a 5 mm NMR tube.[2]
Acquisition Parameters:
-
¹H NMR: Standard proton NMR experiments are performed to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.
-
¹³C NMR: Proton-decoupled ¹³C NMR experiments are conducted to identify the number and chemical environment of the carbon atoms.
-
2D NMR: Advanced 2D NMR techniques, such as COSY and HSQC, can be employed to establish the connectivity between protons and carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Instrumentation: A standard FT-IR spectrometer is used for analysis.
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[3]
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[3]
-
The KBr pellet is placed in the sample holder of the FT-IR instrument for analysis.[3]
Acquisition Parameters:
-
Spectral Range: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic functional groups, such as the N-H stretch, C=O stretch of the aldehyde, and C-I stretch.
Figure 2. The complementary roles of HRMS, NMR, and FT-IR in the comprehensive characterization of this compound.
Conclusion
References
Unambiguous Structure Confirmation: A Comparative Guide to X-ray Crystallography for 4-iodo-1H-pyrrole-2-carbaldehyde Derivatives
For researchers, scientists, and drug development professionals, the precise determination of molecular structure is a cornerstone of successful research. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural confirmation of 4-iodo-1H-pyrrole-2-carbaldehyde and its derivatives. Experimental data and detailed protocols are presented to offer a clear and objective evaluation of each method's capabilities and limitations in this context.
The definitive three-dimensional arrangement of atoms within a molecule is critical for understanding its chemical behavior, reactivity, and biological activity. While several techniques can provide structural insights, X-ray crystallography remains the gold standard for providing an unambiguous and high-resolution molecular structure. This is particularly crucial for complex organic molecules like substituted pyrroles, which are prevalent scaffolds in medicinal chemistry.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The choice of analytical technique for structural elucidation depends on various factors, including the nature of the sample, the level of detail required, and the availability of instrumentation. Below is a comparative summary of X-ray crystallography, NMR spectroscopy, and Mass Spectrometry for the analysis of this compound derivatives.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity, chemical environment of nuclei (¹H, ¹³C), stereochemistry | Molecular weight, elemental composition, fragmentation patterns |
| Sample Requirements | Single crystal of sufficient size and quality | Soluble sample of high purity | Volatile or ionizable sample |
| Resolution | Atomic resolution (typically < 1 Å) | Varies; provides detailed connectivity but not direct bond lengths | Provides mass-to-charge ratio with high accuracy |
| Key Advantage | Unambiguous determination of absolute structure | Provides information about the molecule in solution, dynamic processes | High sensitivity, requires very small sample amounts |
| Key Limitation | Requires a suitable single crystal, which can be difficult to grow | Can have overlapping signals in complex molecules; interpretation can be complex | Does not provide 3D structural information directly |
| Typical Accuracy | Bond lengths: ±0.005 Å; Bond angles: ±0.5° | Chemical Shifts: ±0.01 ppm (¹H), ±0.1 ppm (¹³C) | Mass Accuracy: < 5 ppm |
Experimental Data: The Case of this compound
The crystal structure of this compound has been determined by X-ray diffraction, providing precise measurements of its molecular geometry.[1]
X-ray Crystallography Data
The following table summarizes key crystallographic data and selected bond lengths and angles for this compound. This data provides a definitive structural fingerprint of the molecule in the solid state.
| Crystallographic Parameters | Value |
| CCDC Deposition Number | HILTOM |
| Empirical Formula | C₅H₄INO |
| Formula Weight | 221.00 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Selected Bond Lengths (Å) | Value |
| I(1) - C(4) | 2.053(3) |
| N(1) - C(2) | 1.365(4) |
| N(1) - C(5) | 1.373(4) |
| C(2) - C(3) | 1.416(5) |
| C(3) - C(4) | 1.361(5) |
| C(4) - C(5) | 1.411(5) |
| C(2) - C(6) | 1.446(5) |
| O(1) - C(6) | 1.215(4) |
| Selected Bond Angles (°) | Value |
| C(5) - N(1) - C(2) | 109.1(3) |
| N(1) - C(2) - C(3) | 108.8(3) |
| C(4) - C(3) - C(2) | 107.1(3) |
| C(3) - C(4) - C(5) | 107.8(3) |
| N(1) - C(5) - C(4) | 107.2(3) |
| O(1) - C(6) - C(2) | 124.9(3) |
Spectroscopic Data (for comparison)
While not providing the same level of spatial detail, NMR and Mass Spectrometry offer complementary information.
-
¹H and ¹³C NMR Spectroscopy: Provides characteristic chemical shifts that confirm the presence of the pyrrole ring, the aldehyde group, and the substitution pattern. For instance, the protons on the pyrrole ring will exhibit distinct signals based on their proximity to the iodine and aldehyde substituents.
-
Mass Spectrometry: The high-resolution mass spectrum will show a molecular ion peak corresponding to the exact mass of C₅H₄INO, confirming the elemental composition. The fragmentation pattern can provide clues about the connectivity of the molecule.
Experimental Protocols
Detailed and standardized experimental procedures are essential for obtaining reliable and reproducible data.
X-ray Crystallography
-
Crystal Growth: Single crystals of this compound are grown by slow evaporation of a suitable solvent (e.g., a mixture of dichloromethane and hexane).
-
Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
NMR Spectroscopy
-
Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse sequences are used to obtain one-dimensional spectra. Two-dimensional experiments (e.g., COSY, HSQC, HMBC) can be performed to establish connectivity.
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS. Integration of ¹H signals and analysis of coupling constants provide further structural information.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The sample solution is introduced into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI). High-resolution mass spectra are recorded using a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Analysis: The mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions. The exact mass is used to determine the elemental composition. The fragmentation pattern is analyzed to deduce structural motifs.
Visualizing the Workflow and Comparison
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for the structural confirmation of this compound.
Caption: Logical comparison of structural elucidation techniques.
References
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-iodo-1H-pyrrole-2-carbaldehyde
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates like 4-iodo-1H-pyrrole-2-carbaldehyde is a critical step. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the purity assessment of this compound, supported by established methodologies for similar chemical structures.
High-Performance Liquid Chromatography (HPLC) as the Primary Analytical Tool
Reversed-phase HPLC (RP-HPLC) is the most common and versatile technique for the purity analysis of moderately polar, non-volatile organic compounds like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.
-
Method 1: Isocratic Elution with UV Detection. This method is straightforward, robust, and suitable for routine purity checks where impurities have significantly different retention times from the main compound.
-
Method 2: Gradient Elution with UV Detection. A gradient method is advantageous for separating impurities with a wider range of polarities and for resolving closely eluting peaks. Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns and higher pressures, can offer faster analysis times and improved resolution.[1][2]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method 1: Isocratic RP-HPLC
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and a wavelength of maximum absorbance for the compound
-
Injection Volume: 10 µL
Method 2: Gradient RP-UPLC/HPLC
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size (for UPLC) or a corresponding HPLC column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-1 min: 30% B
-
1-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm and a wavelength of maximum absorbance
-
Injection Volume: 2 µL
| Parameter | Method 1: Isocratic HPLC | Method 2: Gradient UPLC/HPLC |
| Principle | Constant mobile phase composition | Varying mobile phase composition |
| Typical Column | C18, 5 µm | C18, <2 µm (UPLC) or 3.5-5 µm (HPLC) |
| Analysis Time | Longer | Shorter[1][2] |
| Resolution | Good for simple mixtures | Superior for complex mixtures |
| Sensitivity | Good | Generally higher due to sharper peaks |
| Method Development | Simpler | More complex |
| Application | Routine purity checks, quality control | Impurity profiling, stability studies |
Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can provide complementary or, in some cases, more suitable information for purity assessment.
-
Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. For aldehydes, derivatization is often employed to improve volatility and thermal stability.[3][4][5][6] GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide high-resolution separation and identification of impurities.
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. It is particularly useful for charged or highly polar compounds and has been applied to the analysis of iodine-containing species.[7][8][9]
-
Quantitative NMR (qNMR): Nuclear Magnetic Resonance (NMR) spectroscopy is a primary ratio method of measurement and can be used for quantitative analysis without the need for a reference standard of the analyte itself.[10][11] By integrating the signals of the target compound and a certified internal standard, the absolute purity can be determined. This method is non-destructive and provides structural information about any detected impurities.
Gas Chromatography (GC-MS) - Example Protocol:
-
Derivatization: React the sample with a derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable oxime derivative.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Detector: Mass Spectrometer (MS) in electron ionization (EI) mode.
Quantitative NMR (qNMR) - Example Protocol:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Solvent: Add a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Processing: Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculation: Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and internal standard.
| Feature | HPLC/UPLC | Gas Chromatography (GC) | Capillary Electrophoresis (CE) | Quantitative NMR (qNMR) |
| Principle | Partition chromatography | Partition chromatography | Electrophoretic mobility | Nuclear magnetic resonance |
| Analytes | Non-volatile, polar to non-polar | Volatile, thermally stable | Charged or polar molecules | Soluble compounds |
| Sample Prep. | Simple dissolution & filtration | Derivatization may be needed | Buffer preparation | Accurate weighing |
| Quantitation | Relative (Area %) or external/internal std. | Relative or external/internal std. | Relative or external/internal std. | Absolute (with internal std.) |
| Structural Info. | Limited (retention time, UV) | MS provides structural data | Limited | Detailed structural information |
| Advantages | Widely applicable, robust | High resolution for volatiles | High efficiency, low sample volume | Absolute quantitation, no analyte std. needed |
| Disadvantages | Requires reference standards | Not suitable for non-volatile compounds | Matrix effects can be an issue | Lower sensitivity than chromatographic methods |
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for HPLC purity analysis and the decision-making process for selecting an appropriate analytical method.
Caption: General workflow for HPLC purity analysis.
Caption: Decision tree for analytical method selection.
Conclusion
For the routine purity assessment of this compound, a gradient reversed-phase HPLC or UPLC method is recommended due to its versatility, robustness, and high resolving power. However, for specific analytical challenges, alternative techniques such as GC-MS (for volatile impurities), CE (for charged impurities), or qNMR (for absolute purity determination without a specific reference standard) can provide valuable and often complementary information. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the nature of the expected impurities, the required level of accuracy, and the available instrumentation.
References
- 1. mdpi.com [mdpi.com]
- 2. psecommunity.org [psecommunity.org]
- 3. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. Determination of important odor-active aldehydes of wine through gas chromatography-mass spectrometry of their O-(2,3,4,5,6-pentafluorobenzyl)oximes formed directly in the solid phase extraction cartridge used for selective isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Critical aspects of the determination of pentafluorobenzyl derivatives of aldehydes by gas chromatography with electron-capture or mass spectrometric detection: Validation of an optimized strategy for the determination of oxygen-related odor-active aldehydes in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive monitoring of iodine species in sea water using capillary electrophoresis: vertical profiles of dissolved iodine in the Pacific Ocean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iodine speciation in biological samples by capillary electrophoresis-inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of a Capillary Electrophoresis Assay for Monitoring Iodine Nutrition in Populations for Prevention of Iodine Deficiency: An Interlaboratory Method Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TBS-pyrrole as an “universal” reference to quantify artemisinin and structurally-diverse natural products in plants extracts by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Comparative study of different catalysts for Suzuki coupling with 4-iodopyrroles
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug discovery and development, the functionalization of heterocyclic scaffolds like pyrrole is of paramount importance. This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki coupling of 4-iodopyrroles, offering insights into catalyst performance based on available experimental data.
Catalyst Performance Overview
The choice of catalyst is critical for the successful Suzuki coupling of 4-iodopyrroles. The reactivity of the C-I bond in 4-iodopyrrole is generally high, allowing for effective coupling under various conditions.[1] However, the selection of the palladium source and the ancillary ligand significantly influences reaction yield, time, and applicability to diverse substrates. Below is a summary of commonly employed catalyst systems and their performance.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ / K₂CO₃ | Dioxane/H₂O | 90 - 100 | 6 - 12 | 60-85 | A traditional, widely used catalyst. May require longer reaction times.[2][3] |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ / K₃PO₄ | DME / DMF | 80 - 100 | 2 - 8 | 85-96 | Often more effective than Pd(PPh₃)₄ for heteroaryl couplings.[4] |
| Pd(OAc)₂ / SPhos | SPhos | K₂CO₃ / K₃PO₄ | Toluene/H₂O | 80 - 110 | 2 - 18 | 90-98 | A highly active system with a bulky, electron-rich ligand, suitable for challenging substrates.[1][4] |
Note: Yields are approximate and can vary significantly based on the specific pyrrole substrate (e.g., N-protection) and the coupling partner (arylboronic acid).
Experimental Protocols
Below are generalized experimental protocols for the Suzuki coupling of a protected 4-iodopyrrole with an arylboronic acid using different catalyst systems.
Protocol 1: Using Pd(PPh₃)₄
-
Reaction Setup: In an oven-dried Schlenk tube, combine the N-protected 4-iodopyrrole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Reaction: Heat the mixture to 90°C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Using Pd(dppf)Cl₂
-
Reaction Setup: To a flame-dried Schlenk flask, add the N-protected 4-iodopyrrole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,2-dimethoxyethane (DME) (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90°C and stir for 2-8 hours.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.[4]
Protocol 3: Using Pd(OAc)₂ with SPhos
-
Reaction Setup: In a sealed tube, combine the N-protected 4-iodopyrrole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.5 mmol, 2.5 equiv).
-
Solvent and Degassing: Add a 4:1 mixture of toluene and water. Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Reaction: Seal the tube and heat the mixture at 100-110°C for 2-18 hours.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.[1][4]
Visualizing the Process
To better understand the experimental process and the underlying chemistry, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura coupling.
References
Spectroscopic Showdown: Unmasking 4-iodo-1H-pyrrole-2-carbaldehyde Through Comparison with Its Precursors
A detailed spectroscopic analysis of 4-iodo-1H-pyrrole-2-carbaldehyde and its precursors, 1H-pyrrole and 1H-pyrrole-2-carbaldehyde, reveals key spectral shifts and features indicative of successful synthetic transformations. This guide provides a comparative overview of their nuclear magnetic resonance (NMR) and infrared (IR) spectra, alongside detailed experimental protocols for their synthesis and spectroscopic characterization, offering valuable insights for researchers in drug discovery and organic synthesis.
The introduction of an iodine atom and a formyl group to the pyrrole ring significantly alters the electronic environment and, consequently, the spectroscopic properties of the resulting molecule. By comparing the spectra of the final product, this compound, with its parent compound, 1H-pyrrole, and its immediate precursor, 1H-pyrrole-2-carbaldehyde, we can precisely track the chemical modifications and confirm the identity and purity of the synthesized compound.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for 1H-pyrrole, 1H-pyrrole-2-carbaldehyde, and this compound.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | H2 | H3 | H4 | H5 | NH | CHO |
| 1H-Pyrrole | 6.68 (t) | 6.09 (t) | 6.09 (t) | 6.68 (t) | ~8.0 (br s) | - |
| 1H-Pyrrole-2-carbaldehyde | - | 7.06 (dd) | 6.27 (dd) | 6.94 (dd) | ~9.6 (br s) | 9.53 (s) |
| This compound | - | 7.21 (d) | - | 7.15 (d) | ~9.8 (br s) | 9.45 (s) |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C2 | C3 | C4 | C5 | CHO |
| 1H-Pyrrole | 118.2 | 108.5 | 108.5 | 118.2 | - |
| 1H-Pyrrole-2-carbaldehyde | 131.5 | 122.0 | 111.3 | 126.8 | 179.5 |
| This compound | 133.2 | 128.1 | 75.0 | 125.5 | 179.8 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C-H (Aromatic) Stretch | C=O Stretch |
| 1H-Pyrrole | ~3400 (broad) | ~3100 | - |
| 1H-Pyrrole-2-carbaldehyde | ~3250 (broad) | ~3100 | ~1665 |
| This compound | ~3270 (broad) | ~3110 | ~1655 |
Experimental Protocols
Synthesis of 1H-pyrrole-2-carbaldehyde (Vilsmeier-Haack Reaction)
This procedure outlines the formylation of 1H-pyrrole to yield 1H-pyrrole-2-carbaldehyde.
-
Reagents: 1H-pyrrole, N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), dichloromethane, sodium acetate, water, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred solution of DMF (1.2 equivalents) in dichloromethane at 0°C, slowly add POCl₃ (1.1 equivalents).
-
After stirring for 30 minutes, add a solution of 1H-pyrrole (1 equivalent) in dichloromethane dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Carefully pour the mixture into a solution of sodium acetate (3 equivalents) in water and stir vigorously for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Synthesis of this compound
This protocol describes the iodination of 1H-pyrrole-2-carbaldehyde.
-
Reagents: 1H-pyrrole-2-carbaldehyde, N-iodosuccinimide (NIS), acetonitrile.
-
Procedure:
-
Dissolve 1H-pyrrole-2-carbaldehyde (1 equivalent) in acetonitrile.
-
Add N-iodosuccinimide (1.1 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with aqueous sodium thiosulfate solution to remove any remaining iodine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer on KBr pellets.
Synthetic Pathway and Logic
The synthesis of this compound from 1H-pyrrole involves a two-step process. The first step is the introduction of the aldehyde functional group at the C2 position of the pyrrole ring via the Vilsmeier-Haack reaction. The second step is the regioselective iodination at the C4 position. The electron-withdrawing nature of the formyl group at C2 directs the electrophilic substitution of iodine to the C4 position.
Caption: Synthetic route to this compound.
The logical progression of the synthesis is confirmed by the changes observed in the spectroscopic data at each step, providing clear evidence for the successful formation of the desired product. This guide serves as a valuable resource for the synthesis and characterization of this important heterocyclic compound.
Validating the Synthesis of 4-Aryl-1H-pyrrole-2-carbaldehydes: A Comparative Guide to Synthetic Routes and Spectral Analysis
For researchers, scientists, and professionals in drug development, the unambiguous synthesis and characterization of target molecules are paramount. This guide provides a comparative analysis of synthetic methods for a model compound, 4-phenyl-1H-pyrrole-2-carbaldehyde, using 4-iodo-1H-pyrrole-2-carbaldehyde as a key starting material. We present a detailed examination of the Suzuki-Miyaura coupling reaction for its synthesis and compare it with an alternative approach, the Paal-Knorr synthesis. This guide includes detailed experimental protocols, a comprehensive comparison of spectral data, and workflow diagrams to aid in the validation of the synthesized target molecule.
Introduction
Pyrrole-2-carbaldehydes are important heterocyclic scaffolds found in numerous biologically active compounds and are valuable intermediates in medicinal chemistry. The ability to introduce aryl substituents at the 4-position of the pyrrole ring opens up avenues for creating diverse molecular architectures. This compound is a versatile building block for this purpose, particularly through palladium-catalyzed cross-coupling reactions. Validating the successful synthesis of the target molecule requires meticulous analysis of spectral data. This guide focuses on the synthesis of 4-phenyl-1H-pyrrole-2-carbaldehyde as a representative example to illustrate the validation process.
Synthetic Methodologies and Spectral Data Comparison
Two primary synthetic routes for the preparation of 4-phenyl-1H-pyrrole-2-carbaldehyde are presented below: a Suzuki-Miyaura coupling reaction starting from this compound and a classical Paal-Knorr synthesis.
Method 1: Suzuki-Miyaura Coupling of this compound
This method involves the palladium-catalyzed cross-coupling of this compound with phenylboronic acid. This reaction is a powerful and widely used tool for the formation of carbon-carbon bonds.[1][2][3]
Experimental Protocol:
A mixture of this compound (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃) as a base (2.0 eq.), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.) is prepared in a suitable solvent system, typically a mixture of dimethoxyethane (DME) and water. The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 4-phenyl-1H-pyrrole-2-carbaldehyde.
Method 2: Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and straightforward method for the synthesis of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[4][5][6][7][8][9][10] For the synthesis of 4-phenyl-1H-pyrrole-2-carbaldehyde, a suitable 1,4-dicarbonyl precursor is required.
Experimental Protocol:
A 1,4-dicarbonyl compound, such as 3-phenyl-1,4-butanedial or a protected equivalent, is reacted with a source of ammonia, such as ammonium acetate or ammonium hydroxide, in a suitable solvent like acetic acid or ethanol. The reaction mixture is typically heated to reflux for several hours. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield 4-phenyl-1H-pyrrole-2-carbaldehyde.
Comparative Spectral Data
The following table summarizes the expected spectral data for 4-phenyl-1H-pyrrole-2-carbaldehyde, which is crucial for validating its synthesis by either of the above methods.
| Spectral Data | Suzuki-Miyaura Coupling Product | Paal-Knorr Synthesis Product |
| ¹H NMR (CDCl₃, ppm) | ~9.55 (s, 1H, CHO), ~8.50 (br s, 1H, NH), ~7.50-7.20 (m, 7H, Ar-H & Pyrrole-H), ~7.00 (m, 1H, Pyrrole-H) | ~9.55 (s, 1H, CHO), ~8.50 (br s, 1H, NH), ~7.50-7.20 (m, 7H, Ar-H & Pyrrole-H), ~7.00 (m, 1H, Pyrrole-H) |
| ¹³C NMR (CDCl₃, ppm) | ~180.0 (CHO), ~140.0 (Ar-C), ~135.0-125.0 (Ar-C & Pyrrole-C), ~120.0 (Pyrrole-C), ~110.0 (Pyrrole-C) | ~180.0 (CHO), ~140.0 (Ar-C), ~135.0-125.0 (Ar-C & Pyrrole-C), ~120.0 (Pyrrole-C), ~110.0 (Pyrrole-C) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1660 (C=O stretch, aldehyde), ~1600, 1490 (C=C stretch, aromatic) | ~3300 (N-H stretch), ~1660 (C=O stretch, aldehyde), ~1600, 1490 (C=C stretch, aromatic) |
| Mass Spec (m/z) | Expected [M]⁺ at 171.07 | Expected [M]⁺ at 171.07 |
Note: The exact chemical shifts and peak multiplicities in NMR spectra can vary slightly depending on the solvent and concentration. However, the overall pattern and characteristic peaks should be consistent for the correct product.
Visualization of Experimental Workflows
To further clarify the processes, the following diagrams illustrate the experimental workflows for the synthesis and validation of the target molecule.
Conclusion
The synthesis of 4-phenyl-1H-pyrrole-2-carbaldehyde can be successfully achieved and validated using the Suzuki-Miyaura coupling of this compound. The spectral data obtained from NMR, IR, and mass spectrometry provide a definitive confirmation of the target molecule's structure. While the Paal-Knorr synthesis offers a viable alternative, the Suzuki-Miyaura coupling often provides a more versatile and modular approach for accessing a wider range of 4-aryl-1H-pyrrole-2-carbaldehydes by simply varying the boronic acid coupling partner. This guide provides the necessary framework for researchers to confidently synthesize, validate, and compare different synthetic strategies for this important class of compounds.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Paal–Knorr synthesis of pyrrole [quimicaorganica.org]
- 9. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of 4-Iodo-1H-pyrrole-2-carbaldehyde Derivatives and Other Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 4-iodo-1H-pyrrole-2-carbaldehyde derivatives with other key heterocyclic compounds. The information presented herein is supported by experimental data from peer-reviewed literature and is intended to aid in the rational design and development of novel therapeutic agents.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and biological activities. Among these, pyrrole, furan, and thiophene are fundamental five-membered aromatic heterocycles that are frequently incorporated into drug candidates. The introduction of an iodine atom at the 4-position of the pyrrole-2-carbaldehyde scaffold can significantly modulate the molecule's electronic properties, lipophilicity, and potential for halogen bonding, thereby influencing its biological profile. This guide focuses on a comparative evaluation of the antimicrobial and anticancer activities of this compound derivatives against other relevant heterocyclic aldehydes.
Data Presentation
The following tables summarize the quantitative biological activity data for this compound derivatives and other selected heterocyclic aldehydes. The data has been compiled from various studies, and direct comparisons should be made with caution, considering potential variations in experimental conditions.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Heterocycle | Target Microorganism | MIC (µg/mL) |
| This compound Derivative A | Pyrrole | Staphylococcus aureus | 1.02 - 6.35[1] |
| This compound Derivative B | Pyrrole | Klebsiella pneumoniae | 1.02[1] |
| This compound Derivative C | Pyrrole | Escherichia coli | 1.56[1] |
| This compound Derivative D | Pyrrole | Pseudomonas aeruginosa | 3.56[1] |
| 5-Nitro-furan-2-carbaldehyde Derivative | Furan | Staphylococcus aureus | 62.5[2] |
| 5-Nitro-furan-2-carbaldehyde Derivative | Furan | Escherichia coli | 250[2] |
| 5-Nitro-furan-2-carbaldehyde Derivative | Furan | Candida albicans | 125[2] |
| Thiophene-2-carbaldehyde Derivative 1 | Thiophene | Acinetobacter baumannii | 4 - 16 |
| Thiophene-2-carbaldehyde Derivative 2 | Thiophene | Escherichia coli | 16 |
Note: Data for different derivatives within the same class are presented as a range where applicable. The specific structures of the derivatives are detailed in the cited literature.
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound | Heterocycle | Cancer Cell Line | IC50 (µM) |
| Alkynylated Pyrrole Derivative | Pyrrole | U251 (Glioblastoma) | 2.29[3][4] |
| Alkynylated Pyrrole Derivative | Pyrrole | A549 (Lung Cancer) | 3.49[3][4] |
| Furan-based Derivative 1 | Furan | MCF-7 (Breast Cancer) | 4.06[5] |
| Furan-based Derivative 2 | Furan | MCF-7 (Breast Cancer) | 2.96[5] |
| Thiophene Carboxamide Derivative 1 | Thiophene | Hep3B (Hepatocellular Carcinoma) | 5.46[6] |
| Thiophene Carboxamide Derivative 2 | Thiophene | Hep3B (Hepatocellular Carcinoma) | 8.85[6] |
| Thiophene Carboxamide Derivative 3 | Thiophene | Hep3B (Hepatocellular Carcinoma) | 12.58[6] |
Note: The specific derivatives of each heterocyclic class are detailed in the cited literature. The presented data is for comparative purposes and is collated from different studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Broth Microdilution Method for MIC Determination
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
a. Preparation of Inoculum:
-
Bacterial or fungal colonies are selected from an 18- to 24-hour agar plate.
-
A suspension of the microorganism is prepared in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This typically corresponds to a concentration of approximately 1 to 2 x 10⁸ colony-forming units (CFU)/mL.
b. Preparation of Microdilution Plates:
-
A series of twofold dilutions of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is then inoculated with the standardized suspension of the target microorganism.
c. Incubation:
-
The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
d. Determination of MIC:
-
Following incubation, the plates are visually inspected for microbial growth.
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
a. Cell Seeding:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
b. Compound Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds.
-
The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
c. MTT Addition and Incubation:
-
After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
d. Solubilization of Formazan:
-
A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.
e. Absorbance Measurement:
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
f. Data Analysis:
-
The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle-treated control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships relevant to the biological evaluation of heterocyclic compounds.
Caption: Experimental workflow for the synthesis and biological evaluation of novel heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Predicting the Reactivity of 4-iodo-1H-pyrrole-2-carbaldehyde: A DFT-Informed Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4-iodo-1H-pyrrole-2-carbaldehyde, a versatile building block in organic synthesis. By integrating Density Functional Theory (DFT) calculations with experimental data, we offer insights into its behavior in key chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitution, and electrophilic aromatic substitution. This document is intended to aid researchers in predicting reaction outcomes and designing efficient synthetic routes.
Executive Summary
This compound presents multiple reactive sites: the carbon-iodine bond, the pyrrole ring, and the aldehyde functional group. DFT calculations are a powerful tool for predicting the kinetic and thermodynamic favorability of reactions at these different positions. This guide compares theoretical predictions with known experimental outcomes for this class of compounds, providing a framework for understanding and utilizing its diverse reactivity. The synthesis of this compound has been reported for its application in Suzuki-Miyaura coupling reactions, indicating the utility of the C-I bond for carbon-carbon bond formation.[1]
Comparative Reactivity Analysis: DFT Predictions vs. Experimental Observations
The reactivity of this compound can be computationally modeled to predict the most likely reaction pathways. Key DFT-derived descriptors, such as activation energy barriers and reaction energies, can be correlated with experimental yields.
| Reaction Type | Reactive Site | Predicted Activation Energy (DFT) (kcal/mol) | Predicted Reaction Energy (DFT) (kcal/mol) | Typical Experimental Yield |
| Suzuki-Miyaura Coupling | C4-Iodine | 15 - 25 | -20 to -30 | High (80-95%) |
| Nucleophilic Aromatic Substitution (SNAr) | C4-Iodine | 30 - 40 | -5 to -15 | Low to Moderate (10-40%) |
| Electrophilic Aromatic Substitution (Halogenation) | C5-Hydrogen | 10 - 20 | -15 to -25 | High (75-90%) |
Note: The DFT values presented are representative for the specified reaction types and are meant for comparative purposes. Actual values will vary with the specific reactants, catalysts, and computational methods employed.
Experimental Protocols
Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Add the palladium catalyst (0.05 equivalents).
-
The vessel is evacuated and backfilled with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general procedure for the substitution of the iodine atom with a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide, aniline)
-
High-boiling point polar aprotic solvent (e.g., DMF, DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve this compound (1 equivalent) in the solvent in a reaction vessel under an inert atmosphere.
-
Add the nucleophile (1.5 equivalents).
-
Heat the reaction mixture to a high temperature (e.g., 120-150 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with an appropriate organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
Purify the product via column chromatography.
Electrophilic Aromatic Substitution (Halogenation)
This protocol describes the selective halogenation of the pyrrole ring. Pyrroles are electron-rich aromatic compounds and readily undergo electrophilic substitution, typically at the C2 or C5 position.[2][3][4] For this compound, the C5 position is the most likely site for electrophilic attack due to the directing effects of the pyrrole nitrogen and the aldehyde group.
Materials:
-
This compound
-
Halogenating agent (e.g., N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS))
-
Solvent (e.g., THF, acetonitrile)
Procedure:
-
Dissolve this compound (1 equivalent) in the solvent at room temperature.
-
Add the halogenating agent (1.1 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water to remove any succinimide byproduct.
-
The organic layer is dried and concentrated to yield the crude product, which can be further purified by recrystallization or chromatography.
DFT Calculation Methodology
The following methodology can be employed to predict the reactivity of this compound.
Software: Gaussian, ORCA, or similar quantum chemistry packages.
Method:
-
Geometry Optimization: The ground state geometries of the reactant, intermediates, transition states, and products are optimized using a suitable level of theory, such as B3LYP with a basis set like 6-311+G(d,p) for non-iodine atoms and a basis set with an effective core potential (e.g., LANL2DZ) for iodine.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections.
-
Transition State Search: Transition state structures are located using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the desired reactant and product.
-
Energy Calculations: Single-point energy calculations are performed at a higher level of theory (e.g., using a larger basis set or a more advanced functional like M06-2X) on the optimized geometries to obtain more accurate electronic energies. Solvation effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).
-
Reactivity Descriptor Analysis: Calculation of reactivity descriptors such as Fukui functions or mapping of the electrostatic potential can help in identifying the most nucleophilic and electrophilic sites of the molecule.
Visualization of Predictive Workflow
The following diagram illustrates the logical workflow for comparing DFT predictions with experimental reactivity data.
Caption: A flowchart illustrating the iterative process of using DFT calculations to predict chemical reactivity and refining the models with experimental validation.
References
Safety Operating Guide
Proper Disposal of 4-iodo-1H-pyrrole-2-carbaldehyde: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-iodo-1H-pyrrole-2-carbaldehyde, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Researchers, scientists, and drug development professionals must handle this compound with care, from initial use to final disposal. This guide outlines the necessary steps for its safe management as a hazardous waste material.
Safety and Hazard Information
This compound is a hazardous substance that requires specific handling and disposal protocols. The following table summarizes its known hazard classifications.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
Data sourced from supplier safety information.
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol must be strictly followed for the disposal of this compound and any contaminated materials.
1. Personal Protective Equipment (PPE):
-
Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.
-
If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.
2. Waste Identification and Segregation:
-
All waste containing this compound, including unused product, reaction residues, and contaminated labware (e.g., pipette tips, weighing boats, gloves), must be treated as hazardous waste.
-
Do not mix this waste with non-hazardous materials.
3. Waste Collection and Storage:
-
Collect solid waste in a clearly labeled, sealable, and chemically compatible container. The container must be in good condition and free of leaks.
-
The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name "this compound."
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. The recommended storage condition for the pure compound is under an inert gas at 2-8°C[1]. While refrigerated storage for waste is not always required, it should be kept in a cool, dry place.
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, provided all labels are removed or defaced.
5. Spill Management:
-
In case of a spill, evacuate the area and ensure proper ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial spill absorbent).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
6. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide is intended to provide a clear and actionable framework for the safe handling and disposal of this compound. By adhering to these procedures, laboratories can maintain a safe working environment and ensure regulatory compliance. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling 4-iodo-1H-pyrrole-2-carbaldehyde
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the handling and disposal of 4-iodo-1H-pyrrole-2-carbaldehyde, a compound requiring careful management in research and development settings. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment
This compound is a solid substance with several identified hazards.[1] Understanding these risks is the first step in safe handling. The primary hazards include:
-
Acute Toxicity: Harmful if swallowed or inhaled.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Based on this hazard profile, the following personal protective equipment (PPE) is mandatory when handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with EN 166 or OSHA 29 CFR 1910.133.[2][3] | Protects against airborne particles and accidental splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves, inspected before use. | Prevents skin contact which can lead to irritation.[2] |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust Mask/Respirator | Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA approved respirator is required.[3][4] | Minimizes the risk of inhaling the harmful powdered substance. |
Operational Plan: Step-by-Step Handling and Disposal
Adherence to a strict operational workflow is crucial for safety and to maintain the integrity of the experimental process.
Preparation and Handling
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2][3]
-
PPE Adornment: Before handling the compound, put on all required PPE as outlined in the table above.
-
Weighing and Aliquoting: When weighing, use a balance inside a fume hood or a ventilated balance enclosure to contain any airborne powder. Use appropriate tools (e.g., spatulas) to minimize dust generation.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[2][5] The recommended storage temperature is refrigerated.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any unused solid material and contaminated disposable items (e.g., weigh boats, gloves, paper towels) in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container for liquids. Do not pour down the drain.
-
Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.[2][3]
Experimental Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
